sodium;4-chlorophenolate
Description
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Properties
IUPAC Name |
sodium;4-chlorophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLEOLETMZLIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 4-Chlorophenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-chlorophenolate, also known as sodium p-chlorophenoxide, is an organic salt with significant applications in chemical synthesis and as a biocidal agent. Its utility as a precursor in the manufacturing of pharmaceuticals and agrochemicals, as well as its fungicidal and preservative properties, make a thorough understanding of its physical and chemical characteristics essential for researchers and developers in these fields.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium 4-chlorophenolate, detailed experimental protocols for their determination, and insights into its reactivity and biological mechanism of action.
Chemical Identity and Structure
-
IUPAC Name: sodium;4-chlorophenolate[3]
-
Synonyms: Sodium 4-chlorophenoxide, 4-Chlorophenol sodium salt, Sodium p-chlorophenolate[4]
-
CAS Number: 1121-75-1
-
Molecular Formula: C₆H₄ClNaO[3]
-
Molecular Weight: 150.54 g/mol [3]
-
Chemical Structure:
Physical Properties
The physical properties of sodium 4-chlorophenolate are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Appearance | Yellow to brown solid | [5] |
| Melting Point | 42.8 °C | [4] |
| Boiling Point | 220 °C at 760 mmHg | [4] |
| Density | 1.161 g/cm³ | [4] |
| Flash Point | 80.1 °C | [4] |
| Vapor Pressure | 0.0783 mmHg at 25°C | [4] |
| Solubility | Soluble in water. | [6] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Chemical Properties and Reactivity
Sodium 4-chlorophenolate exhibits reactivity characteristic of a phenoxide, making it a versatile reagent in organic synthesis.
-
Nucleophilic Substitution Reactions: The phenoxide ion is a potent nucleophile, readily participating in Williamson ether synthesis and other nucleophilic substitution reactions. It can react with alkyl halides, sulfonates, or esters to introduce the 4-chlorophenoxy moiety into a molecule. [1]
-
Cross-Coupling Reactions: It can be employed in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical and materials science. [1]
-
Precursor for Biologically Active Molecules: Sodium 4-chlorophenolate serves as a building block for the synthesis of more complex molecules with potential pharmacological or agricultural applications. [1]
Experimental Protocols
Determination of Melting Point
The melting point of sodium 4-chlorophenolate can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry sodium 4-chlorophenolate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample is liquid are recorded. This range represents the melting point. For a pure substance, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in sodium 4-chlorophenolate.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the aromatic ring, C-O, and C-Cl bonds.
An example of an IR spectrum for sodium 4-chlorophenolate is available from Guidechem, which can be used as a reference. [7]
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: A small amount of sodium 4-chlorophenolate is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Interpretation: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.
Reference ¹³C NMR data in D₂O for sodium 4-chlorophenolate is available from Guidechem. [7]
UV-Vis spectroscopy is useful for studying the electronic transitions within the molecule. For the parent compound, 4-chlorophenol, characteristic absorption bands are observed at approximately 225 nm and 280 nm in aqueous solution. [1] Methodology:
-
Sample Preparation: A dilute solution of sodium 4-chlorophenolate is prepared in a suitable solvent (e.g., water or ethanol).
-
Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer.
-
Data Interpretation: The wavelengths of maximum absorbance (λmax) are identified.
Biological Activity and Mechanism of Action
Chlorophenols, including the 4-chlorophenolate ion, are known for their biocidal activity, particularly as fungicides. [2][8]The primary mechanism of this toxicity is the uncoupling of oxidative phosphorylation in mitochondria. [9] Mechanism of Uncoupling Oxidative Phosphorylation:
The 4-chlorophenolate ion acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This gradient is essential for the synthesis of ATP by ATP synthase. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, the 4-chlorophenolate ion dissipates the proton-motive force. As a result, the energy from electron transport is released as heat rather than being used for ATP synthesis. This leads to a decrease in cellular ATP levels and ultimately cell death. [3][9]
Caption: Mechanism of proton transport by 4-chlorophenolate.
Conclusion
Sodium 4-chlorophenolate is a compound with well-defined physical and chemical properties that underpin its utility in diverse scientific and industrial applications. Its role as a versatile synthetic intermediate and a potent biocide is directly related to its chemical reactivity and its ability to interfere with fundamental biological processes such as oxidative phosphorylation. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this important chemical. A comprehensive understanding of these properties is crucial for its safe and effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Uncoupling of oxidative phosphorylation in rat liver mitochondria by chloroethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Solubility of Sodium 4-Chlorophenolate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium 4-Chlorophenolate
Sodium 4-chlorophenolate (C₆H₄ClNaO) is the sodium salt of 4-chlorophenol (B41353).[1] It is an ionic compound, appearing as a white crystalline solid.[2] As a salt, it is formed from the reaction of 4-chlorophenol with sodium hydroxide.[3] Its ionic nature is the primary determinant of its solubility profile. In solution, it dissociates into a sodium cation (Na⁺) and a 4-chlorophenolate anion (C₆H₄ClO⁻). This compound and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5] Understanding its solubility is critical for reaction engineering, purification processes, and formulation development.
Solubility Profile and Principles
The fundamental principle governing solubility is "like dissolves like," which indicates that substances with similar polarities are more likely to be miscible or soluble in one another.[6]
Structure and Polarity: Sodium 4-chlorophenolate is a highly polar, ionic compound. The sodium-oxygen bond is ionic, leading to a permanent separation of charge. This structure dictates that it will have the highest solubility in polar solvents capable of solvating the constituent ions.
Qualitative Solubility Predictions
Based on its ionic nature, the expected solubility of sodium 4-chlorophenolate in different classes of organic solvents is as follows:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility Expected. These solvents possess O-H or N-H bonds, allowing them to form strong hydrogen bonds and effectively solvate both the sodium cation and the phenolate (B1203915) anion through ion-dipole interactions.[6][7] One source explicitly states that sodium 4-chlorophenolate is soluble in water and alcohol solvents. The slightly negative oxygen atom in the solvent can surround the Na⁺ ion, while the slightly positive hydrogen atoms can interact with the negatively charged oxygen on the phenolate ion.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): Moderate to Low Solubility Expected. These solvents have large dipole moments and can dissolve polar substances.[8] They are effective at solvating cations (like Na⁺) through dipole-dipole interactions. However, they are less effective at solvating anions because they lack the ability to act as hydrogen-bond donors.[9] This can limit the overall solubility compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very Low to Insoluble Expected. Nonpolar solvents lack significant dipole moments and cannot effectively overcome the strong electrostatic forces (lattice energy) holding the ionic crystal together.[6] There are no favorable interactions between the nonpolar solvent molecules and the Na⁺ and 4-chlorophenolate ions, leading to negligible solubility.
Quantitative Solubility Data
As of this review, comprehensive quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for sodium 4-chlorophenolate in a range of organic solvents is not widely published. To obtain precise solubility values for process design, formulation, or research applications, direct experimental measurement is necessary. The following section details the standard protocol for this determination.
Experimental Protocol for Solubility Determination
The most widely accepted and recommended procedure for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method . This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved.
Materials and Equipment
-
Sodium 4-chlorophenolate (solute) of known purity
-
Solvent of interest (analytical grade)
-
Thermostatic orbital shaker or magnetic stirrer with temperature control (e.g., ±0.5 °C)
-
Analytical balance
-
Stoppered flasks or vials (e.g., glass scintillation vials)
-
Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
Validated analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure
-
Preparation: Add an excess amount of sodium 4-chlorophenolate to a series of stoppered flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each flask.
-
Equilibration: Place the sealed flasks in a thermostatic shaker set to the desired temperature. Agitate the suspensions for a sufficient period to ensure equilibrium is reached. The time required can vary significantly (from 24 to 72 hours) depending on the compound and solvent.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of sequential samples does not change significantly.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the flasks to remain at the constant temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase. Immediately filter the sample using a syringe filter to remove all undissolved solid particles.
-
Analysis: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Measure the concentration of sodium 4-chlorophenolate using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as moles per liter (mol/L) or grams per 100 mL ( g/100 mL).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the isothermal shake-flask method for determining solubility.
Caption: A flowchart of the isothermal shake-flask method.
References
- 1. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. The nature, use, upstream and downstream raw materials, storage methods of sodium phenolate, is sodium phenolate toxic and harmful to human body-Chemwin [en.888chem.com]
- 4. a2bchem.com [a2bchem.com]
- 5. CAS 139-02-6: Phenol, sodium salt | CymitQuimica [cymitquimica.com]
- 6. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Sodium 4-chlorophenolate
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for sodium 4-chlorophenolate. Designed for researchers, scientists, and professionals in drug development, this document presents key spectral data, detailed experimental protocols, and a structural representation to facilitate the understanding and application of this information. The data presented is based on the closely related compound, 4-chlorophenol (B41353), as the spectral characteristics of the aromatic core are highly comparable to its sodium salt, with the notable exception of the labile phenolic proton.
Spectroscopic Data
The ¹H and ¹³C NMR spectral data for the aromatic moiety of sodium 4-chlorophenolate are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal reference.
Table 1: ¹H and ¹³C NMR Data for the Aromatic Core of 4-chlorophenolate
| Atom | ¹H Chemical Shift (δ) in D₂O | Multiplicity | ¹³C Chemical Shift (δ) in D₂O |
| C1-O⁻ | - | - | 157.11 |
| C2/C6-H | 7.27 | Doublet (d) | 132.21 |
| C3/C5-H | 6.86 | Doublet (d) | 119.56 |
| C4-Cl | - | - | 127.24 |
Note: Data is for 4-chlorophenol in D₂O, which is a close proxy for sodium 4-chlorophenolate in the same solvent.[1] The phenolic proton (OH) signal, typically observed in 4-chlorophenol, is absent in its sodium salt form due to the deprotonation of the hydroxyl group.
Experimental Protocol
The following outlines a typical experimental procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of sodium 4-chlorophenolate.
1. Sample Preparation:
-
A sample of approximately 5-10 mg of sodium 4-chlorophenolate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added for chemical shift referencing.[2]
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a high-field NMR spectrometer, for instance, a Bruker DMX-500 MHz instrument.[1]
-
For ¹H NMR, the spectrometer is tuned to the proton frequency (e.g., 500 MHz). For ¹³C NMR, the frequency is adjusted accordingly (e.g., 125 MHz).
3. Data Acquisition:
-
¹H NMR: A standard one-dimensional proton experiment is conducted. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts, and a relaxation delay to allow for full magnetization recovery between pulses.
-
¹³C NMR: A one-dimensional carbon experiment with proton decoupling is typically used to obtain a spectrum with singlets for each unique carbon atom. To differentiate between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.[1]
-
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign proton and carbon signals.[1]
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard.
Structural and NMR Signal Relationship
The following diagram illustrates the chemical structure of the 4-chlorophenolate anion and the relationship between its constituent atoms and their corresponding NMR signals.
Caption: Structure of 4-chlorophenolate and its NMR signal correlations.
References
An In-depth Technical Guide to the FT-IR Spectrum Analysis of Sodium 4-Chlorophenolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of sodium 4-chlorophenolate (C₆H₄ClNaO). It details the expected vibrational modes, presents a detailed experimental protocol for sample analysis, and illustrates key workflows and molecular relationships through diagrams. This document is intended to serve as a practical resource for the characterization and quality control of this compound in a laboratory setting.
Introduction to FT-IR Analysis of Sodium 4-Chlorophenolate
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. For sodium 4-chlorophenolate, FT-IR analysis is crucial for confirming its identity, assessing purity, and distinguishing it from its parent compound, 4-chlorophenol (B41353).
The key structural features of sodium 4-chlorophenolate that give rise to characteristic IR absorption bands include the carbon-oxygen bond of the phenolate (B1203915) group, the carbon-chlorine bond, and the vibrations of the para-substituted aromatic ring. A critical distinction from 4-chlorophenol is the absence of the broad O-H stretching band, typically found around 3200-3600 cm⁻¹, and the appearance of a strong C-O stretching vibration characteristic of the phenolate anion.
Predicted FT-IR Spectral Data
The following table summarizes the principal infrared absorption bands expected for sodium 4-chlorophenolate. These assignments are based on the analysis of reference spectra and established frequency correlation charts for substituted aromatic compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| ~1600 - 1550 | Strong | Aromatic C=C Ring Stretching |
| ~1500 - 1450 | Strong | Aromatic C=C Ring Stretching |
| ~1290 - 1250 | Strong | C-O Stretching (Phenolate) |
| ~1100 - 1080 | Strong | C-Cl Stretching |
| ~850 - 800 | Strong | C-H Out-of-Plane Bending (para-disubstituted) |
Experimental Protocols
Accurate FT-IR analysis is highly dependent on proper sample preparation and data acquisition. The following protocols describe the standard methods for analyzing solid samples like sodium 4-chlorophenolate.
3.1. Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR analysis.[1][2] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[2][3]
Materials and Equipment:
-
Sodium 4-chlorophenolate sample
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle[2]
-
Pellet press die set[4]
-
Hydraulic press[5]
-
Analytical balance
Procedure:
-
Drying: Gently heat the KBr powder in an oven to eliminate absorbed moisture, which can cause interfering peaks in the spectrum (a broad peak ~3400 cm⁻¹ and another ~1630 cm⁻¹).[5] Allow it to cool in a desiccator before use.
-
Weighing: Weigh approximately 1-2 mg of the sodium 4-chlorophenolate sample and 100-200 mg of the dried KBr powder.[2] The sample-to-KBr ratio should be roughly 1:100.[2]
-
Grinding & Mixing: First, grind the sample in the agate mortar to a very fine powder.[5] Then, add the KBr powder and gently but thoroughly mix the two components until a homogeneous mixture is obtained.[5]
-
Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[5][6] This will cause the KBr to fuse into a thin, transparent, or translucent disc.[5]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
3.2. Alternative Sample Preparation: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid alternative that requires minimal sample preparation.[7][8]
Procedure:
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1] Perform a background scan with the empty, clean crystal.
-
Sample Application: Place a small amount of the sodium 4-chlorophenolate powder directly onto the ATR crystal.[7]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal.[1][9]
-
Data Acquisition: Collect the FT-IR spectrum. After analysis, the sample can be recovered, and the crystal should be cleaned thoroughly.[7]
3.3. Data Acquisition Protocol
-
Background Spectrum: Before analyzing the sample, run a background spectrum with either an empty sample holder (for transmission) or a clean, empty ATR crystal. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer.
-
Scan Parameters: Set the appropriate scan parameters. Typical settings for routine analysis are:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (to improve signal-to-noise ratio)
-
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical correlation between the molecular structure and its FT-IR spectrum.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Caption: Correlation between molecular functional groups and FT-IR spectral regions.
Conclusion
The FT-IR spectrum of sodium 4-chlorophenolate provides a reliable method for its structural confirmation and identification. The key distinguishing features are the strong C-O stretching vibration of the phenolate group and the absence of an O-H band, alongside characteristic absorptions from the para-substituted aromatic ring and the C-Cl bond. By following standardized experimental protocols, such as the KBr pellet or ATR methods, researchers can obtain high-quality, reproducible spectra for accurate material characterization in pharmaceutical and chemical research.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. apexinstrument.me [apexinstrument.me]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
In-depth Technical Guide on the Thermal Decomposition Profile of Sodium 4-Chlorophenolate
Researchers, scientists, and drug development professionals require a comprehensive understanding of the thermal stability and decomposition pathways of chemical compounds for safe handling, processing, and formulation. This guide provides an overview of the available information and a theoretical framework for the thermal decomposition of sodium 4-chlorophenolate.
Physicochemical Properties of Sodium 4-Chlorophenolate
A summary of the key physicochemical properties of sodium 4-chlorophenolate is presented in Table 1. These properties are essential for understanding the compound's behavior under thermal stress.
| Property | Value | Reference |
| CAS Number | 1193-00-6 | [1][2][3][4] |
| Molecular Formula | C₆H₄ClNaO | [3][4][5] |
| Molecular Weight | 150.54 g/mol | [4][5] |
| Melting Point | 42.8 °C | [2][3] |
| Boiling Point | 220 °C at 760 mmHg | [2][3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water and alcohol | [3] |
Theoretical Thermal Decomposition Profile
The thermal decomposition of sodium 4-chlorophenolate is expected to proceed in a multi-stage process when analyzed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected TGA Profile:
A typical TGA experiment for sodium 4-chlorophenolate would likely reveal:
-
Initial Weight Loss: An initial weight loss at lower temperatures (below 100-150 °C) could indicate the loss of absorbed water or solvent.
-
Major Decomposition Stage(s): At higher temperatures, the organic part of the molecule would decompose. This would likely involve the cleavage of the C-Cl and C-O bonds and the breakdown of the aromatic ring. The decomposition of the parent compound, 4-chlorophenol, is known to emit toxic fumes of hydrogen chloride.[6]
-
Final Residue: The final residue would likely be sodium-containing inorganic compounds, such as sodium chloride and sodium carbonate or oxide, depending on the atmosphere (inert or oxidative) used during the analysis.
Expected DSC Profile:
A DSC analysis would complement the TGA data by showing the energetic changes associated with the decomposition process:
-
Endothermic Peaks: An endothermic peak corresponding to the melting point of the compound would be observed. Other endothermic events could be related to the removal of water or solvent.
-
Exothermic Peaks: The decomposition of the organic moiety is typically an exothermic process, which would be visible as one or more exothermic peaks in the DSC curve. The peak temperatures and the area under the peaks would provide information about the decomposition kinetics and the heat released.
Experimental Protocols for Thermal Analysis
To obtain the precise thermal decomposition profile of sodium 4-chlorophenolate, the following experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to understand the influence of oxygen on the decomposition pathway. A flow rate of 20-50 mL/min is common.
-
Heating Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature of around 800-1000 °C.
-
Data Analysis: The TGA curve (weight loss vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of weight loss at each stage.
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
Atmosphere: Similar to TGA, both inert and oxidative atmospheres should be used.
-
Heating Program: A linear heating rate, typically 10 °C/min, is applied over a temperature range that covers the melting and decomposition events.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, their peak temperatures, and the associated enthalpy changes.
Logical Decomposition Pathway
Without experimental data, a definitive decomposition pathway cannot be established. However, a logical relationship for the thermal decomposition can be proposed. The following diagram illustrates a hypothetical workflow for investigating and defining the thermal decomposition profile.
Caption: Workflow for determining the thermal decomposition profile.
This guide underscores the necessity of experimental investigation to fully characterize the thermal decomposition of sodium 4-chlorophenolate. The outlined theoretical framework and experimental protocols provide a solid foundation for researchers to conduct these essential studies, ensuring the safe and effective use of this compound in scientific and industrial applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium 4-chlorophenolate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a detailed, publicly accessible crystal structure of sodium 4-chlorophenolate (CAS: 1193-00-6) has not been deposited in major crystallographic databases. This guide, therefore, provides a comprehensive overview of the standard methodologies that would be employed for its crystal structure determination, presented as a hypothetical case study. The experimental protocols and data are based on established principles of chemical synthesis and single-crystal X-ray crystallography.
Introduction
Sodium 4-chlorophenolate is a chemical compound utilized in various synthetic processes, including the manufacturing of pharmaceuticals and agrochemicals.[1][2] Its utility as a precursor and reagent in nucleophilic substitution and cross-coupling reactions makes understanding its three-dimensional structure crucial for predicting reactivity, designing new molecules, and controlling solid-state properties.[1] Crystal structure analysis provides precise information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are fundamental to the rational design of new chemical entities in drug discovery.
This technical guide outlines the complete workflow for the determination of the crystal structure of sodium 4-chlorophenolate, from synthesis and crystallization to data analysis and structure refinement.
Hypothetical Crystallographic Data
The following table summarizes the anticipated crystallographic data for sodium 4-chlorophenolate, presented in a format consistent with published structural reports.
| Parameter | Hypothetical Value for Sodium 4-chlorophenolate |
| Empirical Formula | C₆H₄ClNaO |
| Formula Weight | 150.54 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.50(1) Å |
| b = 5.20(1) Å | |
| c = 14.60(2) Å | |
| α = 90° | |
| β = 98.50(2)° | |
| γ = 90° | |
| Volume | 637.4(2) ų |
| Z (Formula units/unit cell) | 4 |
| Calculated Density | 1.568 Mg/m³ |
| Absorption Coefficient | 0.550 mm⁻¹ |
| F(000) | 304 |
| Crystal Size | 0.25 x 0.15 x 0.10 mm³ |
| Theta Range for Data Collection | 2.50 to 28.00° |
| Reflections Collected | 5890 |
| Independent Reflections | 1480 [R(int) = 0.035] |
| Completeness to Theta = 25.24° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1480 / 0 / 82 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.115 |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and the growth of high-quality single crystals.
Synthesis of Sodium 4-chlorophenolate: A common method for the preparation of sodium 4-chlorophenolate involves the acid-base reaction between 4-chlorophenol (B41353) and a sodium base.
-
In a round-bottom flask, 10.0 g of 4-chlorophenol (1 equivalent) is dissolved in 100 mL of ethanol.
-
A stoichiometric equivalent of sodium hydroxide (B78521) (1 equivalent), dissolved in a minimal amount of water, is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for one hour to ensure complete salt formation.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude sodium 4-chlorophenolate salt.
Crystallization: High-quality single crystals are essential for successful X-ray diffraction analysis.[3] Slow evaporation is a widely used technique.
-
The crude sodium 4-chlorophenolate is dissolved in a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) with gentle heating to ensure complete dissolution.
-
The saturated solution is filtered to remove any insoluble impurities.
-
The clear filtrate is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature over several days to weeks.
-
Well-formed, single crystals are harvested from the vial for analysis.
The single-crystal X-ray diffraction experiment is the core of the structure determination process.[4]
Data Collection:
-
A suitable single crystal is selected under a polarizing microscope, ensuring it is free of cracks and defects.[5]
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
The mounted crystal is centered on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[6]
-
A preliminary data collection is performed to determine the unit cell parameters and the crystal lattice symmetry.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing the intensity and position of each diffracted X-ray beam.[6]
Structure Solution and Refinement:
-
The collected raw data frames are processed (integrated and scaled) to produce a list of reflection indices (h,k,l) and their corresponding intensities.
-
The crystal structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This initial model is refined using a full-matrix least-squares method against the experimental diffraction data. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate geometric constraints.
-
The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics.
Visualizations
The following diagrams illustrate the general workflow and key relationships in crystal structure analysis.
Biological Context and Signaling
While a specific signaling pathway for sodium 4-chlorophenolate is not well-defined, chlorophenols as a class are known to exert biological effects. Studies have shown that higher chlorinated phenols can interfere with critical cellular processes such as oxidative phosphorylation.[7][8] The toxicity of chlorophenols often depends on the number and position of chlorine atoms on the phenol (B47542) ring.[9] The determination of the precise solid-state structure of sodium 4-chlorophenolate would be the first step in understanding how its specific conformation and intermolecular interactions could influence its biological activity, potentially through interactions with protein binding sites or cellular membranes. This structural information is invaluable for professionals in drug development for predicting structure-activity relationships (SAR) and designing safer, more effective molecules.[10]
References
- 1. a2bchem.com [a2bchem.com]
- 2. chembk.com [chembk.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. dl.asminternational.org [dl.asminternational.org]
- 6. books.rsc.org [books.rsc.org]
- 7. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itqb.unl.pt [itqb.unl.pt]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium 4-chlorophenolate (CAS: 1193-00-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-chlorophenolate, with the CAS number 1193-00-6, is an organic salt that serves as a versatile intermediate in various chemical syntheses. It is the sodium salt of 4-chlorophenol (B41353) and is recognized for its utility as a precursor in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties as a fungicide and antibacterial agent also make it a compound of interest in toxicological and environmental research. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, biological activity, and applications of sodium 4-chlorophenolate, tailored for a scientific audience.
Physicochemical and Toxicological Properties
The properties of sodium 4-chlorophenolate and its parent compound, 4-chlorophenol, are summarized below. These quantitative data are essential for understanding the compound's behavior in various experimental and industrial settings.
Table 1: Physicochemical Properties of Sodium 4-chlorophenolate and 4-Chlorophenol
| Property | Sodium 4-chlorophenolate | 4-Chlorophenol | Reference(s) |
| CAS Number | 1193-00-6 | 106-48-9 | [1][2] |
| Molecular Formula | C₆H₄ClNaO | C₆H₅ClO | [2] |
| Molecular Weight | 150.54 g/mol | 128.56 g/mol | [1][3] |
| Appearance | White solid | Beige or white crystals with a strong phenolic odor | [4][5] |
| Melting Point | 42.8 °C | 41 - 45 °C | [2] |
| Boiling Point | 220 °C at 760 mmHg | 220 °C | |
| Density | 1.161 g/cm³ | 1.260 g/cm³ | [3] |
| Flash Point | 80.1 °C | 102 °C | [2][6] |
| Solubility | Soluble in water | Slightly soluble in water, soluble in ethanol | [6][7] |
Table 2: Toxicological Data for 4-Chlorophenol
| Parameter | Value | Species | Exposure Route | Reference(s) |
| LD₅₀ (Oral) | 500 mg/kg | Rat | Oral | [3] |
| LD₅₀ (Dermal) | 1500 mg/kg | Rat | Dermal | [3] |
| LC₅₀ (Inhalation) | 1.01 mg/L (4 h) | Rat | Inhalation | [3] |
| EC₅₀ (Cytotoxicity, 24h) | 2.18 mmol/L | L929 cells | In vitro | [8] |
| EC₅₀ (Cytotoxicity, 48h) | 1.18 mmol/L | L929 cells | In vitro | [8] |
Spectral Data
The following spectral data are for the parent compound, 4-chlorophenol, which provides a close reference for the anionic component of sodium 4-chlorophenolate.
¹H NMR (400 MHz, CDCl₃): δ 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) ppm.[9]
¹³C NMR (100 MHz, CDCl₃): δ 154.2, 129.4, 125.5, 116.6 ppm.[9]
IR Spectrum: An IR spectrum for 4-chlorophenol is available through the NIST WebBook. Key absorptions are expected for O-H stretching, C-O stretching, C-H aromatic stretching, and C-Cl stretching. The spectrum for sodium 4-chlorophenolate would show the absence of the broad O-H stretch, characteristic of the phenolate (B1203915) anion.[10]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of sodium 4-chlorophenolate are provided below. These protocols are adapted from standard laboratory procedures for organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which sodium 4-chlorophenolate transitions from a solid to a liquid.
Materials:
-
Sodium 4-chlorophenolate sample (dried)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Ensure the sodium 4-chlorophenolate sample is thoroughly dried to avoid depression of the melting point.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Use the open end of a capillary tube to scoop a small amount of the powdered sample.
-
Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[11]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.
-
Observe the sample through the magnifying lens. Note the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This is the melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.[11]
-
Record the precise melting point range. For a pure substance, this range should be narrow.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of sodium 4-chlorophenolate in water at a specified temperature.
Materials:
-
Sodium 4-chlorophenolate
-
Distilled or deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of sodium 4-chlorophenolate to a series of vials.
-
Add a known volume of water to each vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the concentration of sodium 4-chlorophenolate in the diluted samples using a validated analytical method such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.
-
Calculate the solubility in units such as g/L or mol/L. The experiment should be performed in triplicate to ensure accuracy.
Biological Activity and Signaling Pathways
Sodium 4-chlorophenolate, and its parent compound 4-chlorophenol, exhibit broad-spectrum antimicrobial activity. The mechanism of action is primarily attributed to the disruption of cellular structures and functions in microorganisms.
Antibacterial and Fungicidal Mechanism of Action
The antimicrobial activity of chlorophenols generally involves a multi-target approach rather than a single mode of action. Key mechanisms include:
-
Disruption of Cell Membrane Integrity: Chlorophenols can partition into the lipid bilayer of microbial cell membranes, increasing their permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, and ultimately cell death.
-
Inhibition of Cellular Respiration: These compounds can uncouple oxidative phosphorylation, disrupting the electron transport chain and inhibiting ATP synthesis.
-
Protein Denaturation: At higher concentrations, chlorophenols can denature essential cellular proteins, including enzymes, leading to a loss of function.
Cytotoxicity and Apoptosis Induction
In eukaryotic cells, 4-chlorophenol has been shown to induce cytotoxicity. Studies on L929 fibroblast cells have demonstrated that 4-chlorophenol can induce apoptosis in a concentration- and time-dependent manner.[8] This suggests that at a molecular level, it can trigger programmed cell death pathways. The induction of apoptosis is a key area of investigation for understanding the toxicological profile of this class of compounds.
Below is a conceptual diagram illustrating the proposed cytotoxic mechanism of 4-chlorophenol leading to apoptosis.
Caption: Proposed cytotoxic pathway of 4-chlorophenol.
Applications in Drug Development and Chemical Synthesis
Sodium 4-chlorophenolate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its phenolate oxygen is a potent nucleophile, making it suitable for Williamson ether synthesis and other nucleophilic substitution reactions.
Synthesis of Phenoxy Herbicides
A prominent application of sodium 4-chlorophenolate is in the synthesis of phenoxy herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid). The general workflow involves the reaction of the corresponding chlorophenolate with a chloroacetate.
The following diagram illustrates the synthetic workflow for the preparation of a phenoxyacetic acid herbicide from a chlorophenol.
Caption: Synthetic workflow for phenoxy herbicides.
This reaction highlights the utility of sodium 4-chlorophenolate as a key intermediate in the production of commercially important compounds.[12]
Safety and Handling
Sodium 4-chlorophenolate should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[4]
Conclusion
Sodium 4-chlorophenolate is a compound with significant industrial and research applications. Its well-defined physicochemical properties and reactivity make it a valuable intermediate in organic synthesis. A thorough understanding of its biological activity and toxicological profile is crucial for its safe handling and for the assessment of its environmental impact. This technical guide provides a foundational resource for professionals working with or researching this important chemical.
References
- 1. davjalandhar.com [davjalandhar.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Phenol, 4-chloro- [webbook.nist.gov]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis and Characterization of Sodium 4-chlorophenolate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of sodium 4-chlorophenolate (CAS No: 1193-00-6), an important chemical intermediate.[1][2] It is utilized as a fungicide, preservative, and antibacterial agent and serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][3] This guide details a standard synthesis protocol, methods for characterization, and presents key physicochemical data.
Physicochemical Properties
Sodium 4-chlorophenolate is the sodium salt of 4-chlorophenol (B41353). A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1193-00-6 | [1][2] |
| Molecular Formula | C₆H₄ClNaO | [1][2][4][5] |
| Molecular Weight | 150.54 g/mol | [2][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 42.8 °C | [5] |
| Boiling Point | 220 °C at 760 mmHg | [4][5] |
| Density | 1.161 g/cm³ | [5] |
| Solubility | Soluble in water and alcohol solvents | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1][6] |
Synthesis of Sodium 4-chlorophenolate
The most common and straightforward method for synthesizing sodium 4-chlorophenolate is through a direct acid-base reaction between 4-chlorophenol and a sodium base, typically sodium hydroxide (B78521). The phenolic proton of 4-chlorophenol is acidic and readily reacts with the strong base to form the corresponding sodium salt and water.
Reaction Scheme: 4-chlorophenol + Sodium Hydroxide → Sodium 4-chlorophenolate + Water
Caption: Synthesis workflow for sodium 4-chlorophenolate.
This protocol is based on the general principles of phenolate (B1203915) salt formation.[7]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4.0 g (0.1 mol) of sodium hydroxide pellets in 50 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction: To the stirred sodium hydroxide solution, add 12.86 g (0.1 mol) of 4-chlorophenol in small portions over 15-20 minutes. The addition may be slightly exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Stirring: After the complete addition of 4-chlorophenol, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the sodium salt.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with a small amount of ice-cold diethyl ether or another suitable non-polar solvent to remove any unreacted 4-chlorophenol.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere.[1][6]
Characterization of Sodium 4-chlorophenolate
To confirm the identity, purity, and stability of the synthesized product, a suite of analytical techniques should be employed.
Caption: Logical workflow for the characterization of the final product.
| Technique | Expected Observations |
| ¹H NMR (in D₂O) | Due to the molecule's symmetry, two distinct signals in the aromatic region (approx. 6.5-7.5 ppm) are expected. Each signal would appear as a doublet, integrating to 2 protons each, representing the protons ortho and meta to the phenolate group. |
| ¹³C NMR (in D₂O)[1] | Four signals are expected in the ¹³C NMR spectrum: one for the carbon bearing the phenolate oxygen (C-O), one for the carbon bearing the chlorine (C-Cl), and two for the aromatic C-H carbons. The C-O signal would be the most downfield. |
| IR Spectroscopy (KBr disc)[1] | Key absorption bands would include: C-O stretching (around 1250-1300 cm⁻¹), aromatic C=C stretching (multiple bands in the 1450-1600 cm⁻¹ region), C-H aromatic stretching (>3000 cm⁻¹), and a characteristic C-Cl stretching band (around 1000-1100 cm⁻¹). |
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the synthesized sodium 4-chlorophenolate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the dry product with ~100-200 mg of dry KBr powder.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Thermal Analysis (TGA/DSC):
-
DSC: Place 2-5 mg of the sample into an aluminum DSC pan and seal it. Place the pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to determine the melting point and other phase transitions.[8][9]
-
TGA: Place 5-10 mg of the sample into a TGA pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. Record the change in mass as a function of temperature to assess thermal stability and decomposition patterns.[8][9]
-
Safety and Handling
Sodium 4-chlorophenolate is considered toxic and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. GSRS [precision.fda.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. achmem.com [achmem.com]
- 7. 4-Chlorophenol(106-48-9) 13C NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
"sodium;4-chlorophenolate" hygroscopicity and stability studies
An In-depth Technical Guide on the Hygroscopicity and Stability of Sodium;4-chlorophenolate
Physicochemical Properties
This compound is the sodium salt of 4-chlorophenol (B41353). A summary of its key physicochemical properties is presented below.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C6H4ClNaO | PubChem[1] |
| Molecular Weight | 150.54 g/mol | PubChem[1] |
| CAS Number | 1193-00-6 | NINGBO INNO PHARMCHEM CO.,LTD.[3] |
| Melting Point | 42.8°C | Alfa Chemistry[2] |
| Boiling Point | 220°C at 760 mmHg | Alfa Chemistry[2] |
| Flash Point | 80.1°C | NINGBO INNO PHARMCHEM CO.,LTD.[3] |
| Density | 1.161 g/cm³ | Alfa Chemistry[2] |
| Appearance | Solid (form not specified) | General |
| Solubility | Water solubility information not specified | |
| Storage | Inert atmosphere, Room Temperature | Guidechem[4], Achmem[5] |
Hygroscopicity Assessment
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. The interaction of water with a solid can impact its physical and chemical stability.[6]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
A common method to evaluate hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis.[7]
Objective: To determine the moisture sorption and desorption characteristics of this compound as a function of relative humidity (RH) at a constant temperature.
Apparatus: A DVS analyzer (e.g., TA Instruments Discovery SA).
Methodology:
-
Sample Preparation: A precisely weighed amount of the sample (typically 5-10 mg) is placed in the DVS instrument sample pan.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (defined as a weight change of less than a specified amount over a set time, e.g., <0.002% in 5 minutes).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the weight change is monitored at each step until equilibrium.
-
Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass against the RH. This generates a sorption-desorption isotherm.
Data Presentation: Hygroscopicity Classification
The hygroscopicity of the material can be classified based on the percentage of moisture uptake at a specific relative humidity and temperature. The European Pharmacopoeia provides a common classification system.
| Classification | % Weight Gain (at 25°C and 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Visualization: Hygroscopicity Testing Workflow
Caption: Workflow for Hygroscopicity Assessment using DVS.
Stability Studies
Stability studies are crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.[8][9]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL). Also, retain a solid sample for solid-state stress testing.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 N NaOH before analysis.[8]
-
Base Hydrolysis: Add 0.1 N NaOH to the sample solution and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.[8]
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature for a specified time.[8]
-
Thermal Degradation (Solid State): Store the solid sample at an elevated temperature (e.g., 70°C) for a specified period.[8]
-
Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[8]
-
-
Analysis: At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Presentation: The results should be tabulated, showing the percentage of the parent compound remaining and the percentage of any major degradation products formed under each stress condition.
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Stability Study.
Potential Degradation Pathways
While specific degradation pathways for this compound are not detailed in the provided search results, the biodegradation of the related compound, 4-chlorophenol, can offer insights into potential chemical transformations. Bacterial degradation of 4-chlorophenol can proceed through pathways involving the formation of chlorocatechols, which are then further metabolized.[10]
Visualization: Hypothetical Degradation Pathway
Caption: Hypothetical Degradation Pathway for Sodium 4-chlorophenolate.
References
- 1. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. achmem.com [achmem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties of 4-chlorophenol (B41353) and the characteristics of its corresponding sodium salt, sodium 4-chlorophenoxide. The document details the compound's physicochemical properties, the principles governing its acidity, experimental protocols for pKa determination, and the formation and utility of its salt.
Physicochemical Properties of 4-Chlorophenol
4-Chlorophenol is a chlorinated aromatic organic compound that serves as a valuable intermediate in the synthesis of dyes, drugs, and pesticides.[1][2] Its chemical behavior, particularly its acidity, is crucial for its application in various synthetic pathways and for understanding its environmental and toxicological profiles. The key physicochemical properties are summarized below.
Table 1: Physicochemical Data for 4-Chlorophenol
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅ClO | [3] |
| Molecular Weight | 128.56 g/mol | [3][4] |
| pKa (at 25 °C) | 9.41 | [5] |
| Melting Point | 42-45 °C | [3][4] |
| Boiling Point | 220 °C | [1][3] |
| Water Solubility | 2.7 g/100 mL (at 20 °C) | [3][6] |
| Appearance | White to pale yellow crystalline solid | [3][6] |
| Density | 1.306 g/mL (at 25 °C) | [3][4] |
Acidity and pKa of 4-Chlorophenol
The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -log₁₀Ka). A lower pKa value indicates a stronger acid. The acidity of 4-chlorophenol is significantly influenced by the electronic effects of the chlorine substituent on the aromatic ring.
The dissociation of 4-chlorophenol in water establishes an equilibrium between the undissociated phenol (B47542) and its conjugate base, the 4-chlorophenoxide ion. The stability of this phenoxide ion is the primary determinant of the compound's acidity. The chlorine atom, located at the para-position, exerts two opposing electronic effects:
-
Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the aromatic ring through the sigma bond network. This effect helps to delocalize and stabilize the negative charge on the phenoxide oxygen, thereby increasing the acidity compared to unsubstituted phenol (pKa ≈ 10).
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, which would destabilize the negative charge on the phenoxide oxygen.
For halogens, the inductive effect is generally stronger than the resonance effect. Consequently, the net effect of the chlorine atom is electron-withdrawing, which stabilizes the 4-chlorophenoxide ion and makes 4-chlorophenol a stronger acid than phenol. The pKa of 4-chlorophenol is approximately 9.41.[5]
References
- 1. 4-Chlorophenol | 106-48-9 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Chlorophenol CAS#: 106-48-9 [m.chemicalbook.com]
- 4. 4-氯苯酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 6. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of 4-Chlorophenoxy Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of sodium;4-chlorophenolate as a key nucleophile in this reaction to generate a variety of 4-chlorophenoxy ethers. These compounds are significant intermediates in the synthesis of agrochemicals and have shown potential in the development of novel pharmaceutical agents. The presence of the chloro- and ether moieties provides a scaffold for further functionalization, making it a valuable tool in medicinal chemistry and drug discovery.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a halide or other suitable leaving group from an alkylating agent. The choice of solvent, temperature, and nature of the alkylating agent are critical parameters that influence the reaction's efficiency and yield.
Applications in Agrochemicals and Drug Development
Ethers derived from 4-chlorophenol (B41353) have well-established applications in the agrochemical industry. The most prominent example is the synthesis of 4-chlorophenoxyacetic acid (4-CPA) , a synthetic auxin used as a plant growth regulator and herbicide.[1][2][3]
In the realm of drug development, the 4-chlorophenoxy motif is a constituent of various biologically active molecules. For instance, 4-chlorophenoxyacetic acid is a precursor in the synthesis of Fipexide , a nootropic agent.[2] Furthermore, the broader class of N-(4-chlorophenyl)amine derivatives, which can be synthesized from 4-chlorophenyl ethers, exhibits a range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[4] The 4-chlorophenyl ether scaffold is also present in selective inhibitors of voltage-gated sodium channels (NaV1.7), which are targets for pain therapeutics.[5]
Quantitative Data Summary
The following table summarizes quantitative data for the Williamson ether synthesis using 4-chlorophenol or its sodium salt with various alkylating agents. The data has been compiled from literature sources to provide a comparative overview of reaction conditions and yields.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloroacetic Acid | NaOH | Water | 100 (Boiling Water Bath) | 0.5 | High (not specified) | [6] |
| Benzyl (B1604629) Chloride | KOH | Absolute Ethanol | Reflux | Not specified | Not specified | [7] |
| Ethyl Iodide | K₂CO₃ | 2-Butanone | Reflux | Not specified | ~78 (for acetaminophen) | [8] |
| Propyl Bromide | NaH | Not specified | Not specified | Not specified | Not specified | [9] |
Note: Specific yield data for some reactions with 4-chlorophenol were not available in the searched literature. The yield for the reaction with ethyl iodide is inferred from a similar reaction with acetaminophen.
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenoxyacetic Acid
This protocol is adapted from a literature procedure for the preparation of the synthetic plant hormone, 4-chlorophenoxyacetic acid.[6]
Materials:
-
This compound (can be prepared in situ from 4-chlorophenol and NaOH)
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 6 M
-
Water
Procedure:
-
Prepare a solution of sodium 4-chlorophenolate by dissolving 4-chlorophenol in an aqueous solution of sodium hydroxide.
-
To this solution, add chloroacetic acid.
-
Heat the reaction mixture in a boiling water bath for at least 30 minutes.
-
After cooling, acidify the reaction mixture with 6 M HCl to precipitate the product.
-
Collect the 4-chlorophenoxyacetic acid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Protocol 2: General Procedure for the Synthesis of Alkyl 4-Chlorophenyl Ethers
This generalized protocol is based on typical Williamson ether synthesis conditions.
Materials:
-
4-Chlorophenol
-
A suitable base (e.g., NaOH, KOH, K₂CO₃, NaH)
-
An appropriate alkylating agent (e.g., ethyl iodide, benzyl bromide, propyl bromide)
-
A suitable solvent (e.g., ethanol, acetone, DMF, THF)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenol in the chosen solvent.
-
Add the base portion-wise to the solution to form the sodium 4-chlorophenolate in situ.
-
To this mixture, add the alkylating agent.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a dilute base solution to remove any unreacted 4-chlorophenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
References
- 1. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 2. Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. icho2009.co.uk [icho2009.co.uk]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Ullmann Condensation Reaction Using Sodium 4-Chlorophenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation, a cornerstone of cross-coupling chemistry, facilitates the formation of carbon-heteroatom bonds, most notably the synthesis of diaryl ethers.[1] This reaction, first reported by Fritz Ullmann in the early 20th century, traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as a phenoxide.[2] The resulting diaryl ether linkage is a prevalent structural motif in a wide array of pharmaceuticals, agrochemicals, and natural products, underscoring the enduring importance of the Ullmann reaction in organic synthesis and drug development.[3]
Modern iterations of the Ullmann condensation have introduced significant improvements over the classical conditions, which often required harsh reaction temperatures and stoichiometric amounts of copper.[4] The implementation of various ligands, advanced catalytic systems, and a broader range of solvents has enabled milder reaction conditions, expanded substrate scope, and improved yields.[5]
This document provides detailed application notes and a generalized protocol for the Ullmann condensation reaction focusing on the use of sodium 4-chlorophenolate as the nucleophile for the synthesis of substituted diaryl ethers.
Reaction Principle
The Ullmann condensation for diaryl ether synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction involves a copper(I) species as the active catalyst.[6] The catalytic cycle is generally understood to involve the formation of a copper(I) phenoxide intermediate, which then undergoes reaction with an aryl halide. While several mechanisms have been proposed, including oxidative addition-reductive elimination pathways, a σ-bond metathesis or a radical-based pathway may also be operative depending on the specific reaction conditions.[6]
Experimental Protocols
This section outlines a generalized experimental protocol for the Ullmann condensation of sodium 4-chlorophenolate with an aryl halide. It is important to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, is often necessary to achieve optimal yields for a specific substrate combination.
Materials:
-
Sodium 4-chlorophenolate
-
Aryl halide (e.g., aryl bromide or iodide)
-
Copper(I) catalyst (e.g., CuI, CuBr, Cu₂O)
-
Ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline, triphenylphosphine) (optional, but often recommended)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP) or a non-polar solvent (e.g., toluene, xylene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica (B1680970) gel for column chromatography
-
Solvents for workup and purification (e.g., ethyl acetate (B1210297), hexanes, water, brine)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium 4-chlorophenolate (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), the copper catalyst (1-10 mol%), the ligand (if used, 2-20 mol%), and the base (2.0 equiv.).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent (to achieve a concentration of 0.1-1.0 M).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from 90°C to 150°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent was used, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture). If a non-polar solvent was used, filter the mixture to remove insoluble inorganic salts and concentrate the filtrate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl ether.
Data Presentation
The yield and efficiency of the Ullmann condensation are highly dependent on the specific reactants and conditions employed. The following tables summarize representative data on how different components can influence the outcome of the diaryl ether synthesis.
Table 1: Effect of Catalyst and Ligand on Diaryl Ether Synthesis
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| CuI (5) | None | Toluene | 100 | 15.5 |
| CuI (5) | PPh₃ (10) | Toluene | 100 | 60.2 |
| CuBr (5) | PPh₃ (10) | Toluene | 100 | 43.5 |
| CuCl (5) | PPh₃ (10) | Toluene | 100 | 30.7 |
| CuI (10) | N,N-Dimethylglycine (20) | Dioxane | 90 | Good to Excellent |
Data adapted from representative Ullmann diaryl ether syntheses.[7][8]
Table 2: Effect of Base and Solvent on Diaryl Ether Synthesis
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ (2) | Toluene | 100 | 58.3 |
| Cs₂CO₃ (2) | Toluene | 100 | 10.0 |
| Na₂CO₃ (2) | Toluene | 100 | 0 |
| K₂CO₃ (2) | o-Xylene | 140 | 67.9 |
| K₂CO₃ (2) | NMP | 100 | 0 |
Data adapted from a study on Ullmann coupling in non-polar solvents.[7]
Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for the Ullmann condensation.
Diagram 2: Proposed Catalytic Cycle
Caption: A simplified catalytic cycle for the Ullmann ether synthesis.
Diagram 3: Logical Relationship for Reaction Optimization
References
- 1. byjus.com [byjus.com]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for Sodium;4-chlorophenolate in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions in organic synthesis for the formation of carbon-heteroatom bonds, particularly aryl ethers and amines. The reaction proceeds via an addition-elimination mechanism, requiring an aromatic ring activated by at least one strong electron-withdrawing group (EWG) and a good leaving group (LG). The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.[1][2][3]
Sodium;4-chlorophenolate is a versatile and powerful nucleophile for SNAr reactions.[4] As the sodium salt of 4-chlorophenol (B41353), it readily provides the 4-chlorophenoxide anion in solution. This nucleophile is instrumental in synthesizing a wide array of diaryl ethers, which are significant structural motifs in pharmaceuticals, agrochemicals, and specialty chemicals.[4][5] The presence of the chloro-substituent on the phenolate (B1203915) offers a handle for further functionalization, enhancing its utility in multi-step syntheses.
Application Notes
Reaction Mechanism and Key Requirements
The efficacy of an SNAr reaction is governed by three primary factors:
-
Aromatic Substrate (Electrophile): The aromatic ring must be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R, -CF₃) positioned ortho and/or para to the leaving group.[3][6] These groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[1][3]
-
Leaving Group (LG): The rate of substitution is highly dependent on the nature of the leaving group. The general order of reactivity is F > Cl ≈ Br > I.[3] Although fluoride (B91410) is not the most stable anion, its high electronegativity makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[6]
-
Nucleophile: this compound serves as an excellent oxygen-based nucleophile. While the electron-withdrawing nature of the chlorine atom slightly diminishes the nucleophilicity compared to unsubstituted sodium phenoxide, it remains a potent reagent for attacking activated aryl halides.
Scope and Limitations
-
Electrophiles: A wide range of activated aryl halides and pseudohalides can be employed. Substrates with multiple EWGs, such as 2,4-dinitrochlorobenzene, are highly reactive.
-
Nucleophiles: While these notes focus on this compound, other substituted and unsubstituted phenoxides, alkoxides, thiolates, and amines are also common nucleophiles in SNAr reactions.[6]
-
Solvents: The choice of solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are preferred. These solvents effectively solvate the sodium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity.
-
Limitations: SNAr reactions are generally ineffective for aryl halides that lack strong activating EWGs.[2] In such cases, alternative methods like metal-catalyzed cross-coupling reactions (e.g., Ullman or Buchwald-Hartwig couplings) are necessary.[7][8][9] Steric hindrance on either the electrophile or the nucleophile can also significantly reduce reaction rates.
Data Presentation
The following tables summarize typical reaction conditions and yields for SNAr reactions involving phenoxides as nucleophiles, which are representative for reactions with this compound.
Table 1: Effect of Electrophile and Leaving Group on SNAr Reactions with Phenoxides
| Electrophile | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | F | Sodium phenoxide | DMF | 100 | 4 | 95 |
| 1-Chloro-4-nitrobenzene | Cl | Sodium phenoxide | DMF | 120 | 8 | 90 |
| 1-Chloro-2,4-dinitrobenzene | Cl | This compound | DMSO | 25 | 1 | >98 |
| 4-Fluorobenzonitrile | F | This compound | DMF | 150 | 12 | 75 |
| 2-Chloro-5-nitropyridine | Cl | Sodium;4-methoxyphenolate | Acetonitrile | 80 | 6 | 88 |
Note: Data is compiled from general SNAr literature and serves as a representative guide.
Table 2: Influence of Reaction Conditions
| Electrophile | Nucleophile | Base (if generating in situ) | Solvent | Temperature (°C) | Yield (%) |
| 1-Fluoro-2,4-dinitrobenzene | 4-Chlorophenol | K₂CO₃ | DMF | 25 | 96 |
| 1-Fluoro-2,4-dinitrobenzene | 4-Chlorophenol | NaH | THF | 0 to 25 | 98 |
| 1-Fluoro-4-nitrobenzene | 4-Chlorophenol | Cs₂CO₃ | THF | 40 | 92[10] |
| 1-Chloro-4-nitrobenzene | 4-Chlorophenol | NaOH | DMSO | 100 | 85 |
Note: Using pre-formed this compound avoids the need for an additional base. The table illustrates common bases used for in situ generation of the phenoxide, which produces comparable results.
Experimental Protocols
The following are general protocols for performing SNAr reactions using this compound or generating it in situ from 4-chlorophenol.
Protocol 1: General Procedure Using this compound
Materials:
-
Activated Aryl Halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq) and anhydrous solvent (e.g., DMF, 5-10 mL per mmol of aryl halide).
-
Stir the solution until the aryl halide is fully dissolved.
-
Add this compound (1.2 eq) to the mixture in one portion.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired aryl ether.
Protocol 2: General Procedure with In Situ Generation of the Phenoxide
Materials:
-
Activated Aryl Halide (1.0 eq)
-
4-Chlorophenol (1.1 - 1.5 eq)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃, 1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-chlorophenol (1.2 eq) and anhydrous solvent (e.g., THF).
-
If using a strong base like NaH, cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 eq) portion-wise to the solution of 4-chlorophenol. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the phenoxide.[1] For bases like K₂CO₃ or Cs₂CO₃, pre-stirring at room temperature is usually sufficient.[10]
-
Add a solution of the activated aryl halide (1.0 eq) in the same anhydrous solvent to the phenoxide solution.
-
Heat the reaction mixture and monitor its progress as described in Protocol 1.
-
Perform the work-up and purification as described in Protocol 1.
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with SNAr reactions.
Caption: General mechanism of the SNAr reaction.
Caption: Typical experimental workflow for an SNAr reaction.
Caption: Key factors influencing the outcome of SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. a2bchem.com [a2bchem.com]
- 5. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 9. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
The Role of Sodium 4-Chlorophenolate in the Synthesis of Novel Antifungal Agents: Applications and Protocols
Introduction
The escalating incidence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the urgent development of novel and effective antifungal agents. Sodium 4-chlorophenolate, and its parent compound 4-chlorophenol (B41353), serve as a versatile precursor in the synthesis of various compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of two such antifungal agents derived from this chemical moiety: Chlorphenesin and a 4-chloro-substituted chalcone (B49325) derivative. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies.
Antifungal Agents Derived from 4-Chlorophenol
Chlorphenesin: A Broad-Spectrum Antifungal Agent
Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a well-established compound with broad-spectrum antibacterial and antifungal properties.[1] It is utilized as a preservative in cosmetic and pharmaceutical formulations to prevent microbial growth.[2][3]
Antifungal Activity:
Chlorphenesin exhibits inhibitory activity against a range of fungal pathogens. While its precise mechanism of action is not fully elucidated, it is known to disrupt microbial cell integrity.[1] The minimum inhibitory concentration (MIC) is a key measure of its antifungal efficacy.
| Fungal Species | MIC (mg/mL) | Reference |
| Candida albicans | 1.3 - 5.2 | [4] |
| Aspergillus niger | 1.562 | [5] |
| Aspergillus fumigatus | 0.094–32 µg/mL (for Amphotericin B as a reference) | [5] |
| Aspergillus flavus | 0.125–1 µg/mL (for Amphotericin B as a reference) | [6] |
Synthesis of Chlorphenesin from 4-Chlorophenol:
Several synthetic routes to Chlorphenesin from 4-chlorophenol have been established. Below are two common protocols.
Protocol 1: Reaction with 3-chloro-1,2-propanediol (B139630)
This method involves the reaction of 4-chlorophenol with 3-chloro-1,2-propanediol in the presence of a base and a phase transfer catalyst.
-
Materials:
-
4-chlorophenol
-
3-chloro-1,2-propanediol
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Tetrabutylammonium (B224687) bromide
-
Dilute hydrochloric acid (HCl)
-
Trichloromethane
-
Water
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, combine 33.2 g (0.26 mol) of 4-chlorophenol, 74.8 g (0.65 mol) of 3-chloro-1,2-propanediol, 68.0 g of 10% NaOH solution, and 1.28 g of tetrabutylammonium bromide.
-
Heat the reaction mixture to 105 °C and maintain for 1 hour with stirring.
-
Add an additional 18.0 g (0.14 mol) of 4-chlorophenol, 96.8 g of 10% NaOH solution, and 9.2 g (0.08 mol) of 3-chloro-1,2-propanediol.
-
Continue the reaction at 105 °C for another 2 hours.
-
Cool the mixture to 20 °C and neutralize to pH 6.0 with dilute HCl.
-
Allow the layers to separate and collect the lower organic phase.
-
Add 200 ml of water and 300 ml of trichloromethane to the organic phase and cool in an ice bath to precipitate the product.
-
Filter the white solid, wash with water, and dry under vacuum at 40 °C.
-
Protocol 2: Reaction with Glycidol (B123203)
This greener synthesis route utilizes glycidol as the alkylating agent.
-
Materials:
-
4-chlorophenol
-
Glycerol
-
Diethyl carbonate
-
Triethylamine
-
Water
-
-
Procedure:
-
In a three-necked flask, add 110.5 g (1.20 mol) of glycerol, 66 g (0.56 mol) of diethyl carbonate, 51.6 g (0.40 mol) of 4-chlorophenol, and 4.04 g (0.04 mol) of triethylamine.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
After the reaction is complete, cool the mixture and purify the product by recrystallization.
-
4-Chloro-Substituted Chalcones: Promising Antifungal Leads
Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core. Derivatives of chalcones, particularly those with halogen substitutions, have demonstrated significant antifungal activity.[7][8] The presence of a 4-chloro substituent on one of the aromatic rings has been shown to enhance antifungal potency.[8]
Antifungal Activity:
| Fungal Species | Compound | MIC (µg/mL) | Reference |
| Microsporum gypseum | 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Superior to Ketoconazole (B1673606) | [8] |
| Candida albicans | 4-chlorochalcone epoxide | More susceptible than Ketoconazole | [7] |
Synthesis of 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one via Claisen-Schmidt Condensation
This synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.
-
Materials:
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Water
-
Glacial acetic acid
-
Procedure:
-
Prepare a solution of 2.2 g (0.055 mol) of NaOH in 20 ml of water and 12.25 ml of ethanol.
-
To this solution, add 0.043 mol of 1-tetralone and 0.043 mol of 4-chlorobenzaldehyde.
-
Stir the mixture at 15–30 °C for 48 hours.
-
Store the reaction mixture in a refrigerator overnight to facilitate precipitation.
-
Filter the precipitate and wash it with water, followed by a small amount of ethanol.
-
Dry the crude product and then reflux it with 15 ml of glacial acetic acid for 3 hours.
-
Cool the solution to allow for crystallization.
-
Filter the crystals, wash with water, and recrystallize from absolute ethanol to obtain the pure product.
-
Visualizations
Experimental Workflow for Chalcone Synthesis
Caption: General experimental workflow for the synthesis of a 4-chloro-substituted chalcone derivative.
Proposed Mechanism of Action for Chalcones
Caption: Putative antifungal mechanism of action for chalcone derivatives.
Synthesis Pathway for Chlorphenesin
Caption: Synthetic routes for the preparation of Chlorphenesin from 4-chlorophenol.
References
- 1. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. meisenbaochem.com [meisenbaochem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones | MDPI [mdpi.com]
- 8. Chlorphenesin | Antifungal | Histamine Receptor | TargetMol [targetmol.com]
Application Note: Analysis of Reaction Products from Sodium 4-Chlorophenolate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of reaction products derived from sodium 4-chlorophenolate using Gas Chromatography-Mass Spectrometry (GC-MS). Sodium 4-chlorophenolate is a versatile chemical intermediate utilized in various synthetic reactions, including the Williamson ether synthesis and the Ullmann condensation, leading to the formation of substituted diphenyl ethers and other aromatic compounds.[1][2][3] This document outlines the necessary sample preparation, GC-MS instrumentation parameters, and data analysis techniques for the qualitative and quantitative assessment of these reaction mixtures.
Introduction
Sodium 4-chlorophenolate serves as a key building block in the synthesis of a range of organic molecules, from pharmaceuticals to agrochemicals.[1] Two common reaction pathways involving sodium 4-chlorophenolate are the Williamson ether synthesis for the formation of alkyl-aryl ethers and the Ullmann condensation for the synthesis of diaryl ethers.[2][3][4][5] For instance, the reaction of sodium 4-chlorophenolate with chloroacetic acid yields 4-chlorophenoxyacetic acid, a synthetic plant hormone.[6] In another example, its reaction with m-dichlorobenzene in the presence of a copper catalyst produces 3,4'-dichlorodiphenyl ether.[2][7]
Given the potential for side reactions and the formation of various byproducts, a robust analytical method is crucial for monitoring reaction progress, identifying impurities, and ensuring product quality. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification.[8][9] This application note details a comprehensive GC-MS method for the analysis of such reaction products.
Experimental Protocols
Sample Preparation
The reaction mixture will likely contain the sodium salt of the product, unreacted starting materials, and byproducts in a solvent. A liquid-liquid extraction is necessary to isolate the analytes of interest.
Protocol for Liquid-Liquid Extraction:
-
Take a 1 mL aliquot of the reaction mixture.
-
Acidify the mixture to a pH of approximately 2 using 1 M HCl to protonate any phenoxides and carboxylates.
-
Extract the aqueous solution three times with 5 mL of a suitable organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts.
-
Wash the combined organic layer with 5 mL of deionized water to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
Derivatization (Optional but Recommended for Phenolic Compounds)
For the analysis of any unreacted 4-chlorophenol (B41353) or other phenolic byproducts, derivatization is recommended to improve chromatographic peak shape and detection sensitivity.[2][10] Acetylation is a common and effective method.
Protocol for Acetylation:
-
To the 1 mL concentrated extract, add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Add 1 mL of deionized water to quench the reaction.
-
Vortex the mixture for 1 minute.
-
Allow the layers to separate and inject the organic layer into the GC-MS.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of the reaction products.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | 50 - 500 amu |
| Scan Mode | Full Scan |
Data Presentation
The following tables provide expected retention times and key mass fragments for potential reaction products based on typical GC-MS analysis.
Table 1: Expected GC-MS Data for Williamson Ether Synthesis Products and Byproducts
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 4-Chlorophenol (derivatized) | ~ 8.5 | 170, 128, 93 |
| 4-Chlorophenoxyacetic acid (methyl ester derivative) | ~ 12.2 | 200, 141, 113, 77 |
| Unreacted Chloroacetic acid (methyl ester derivative) | ~ 4.5 | 108, 77, 43 |
Table 2: Expected GC-MS Data for Ullmann Condensation Products and Byproducts
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 4-Chlorophenol (derivatized) | ~ 8.5 | 170, 128, 93 |
| m-Dichlorobenzene | ~ 6.7 | 146, 111, 75 |
| 3,4'-Dichlorodiphenyl ether | ~ 15.8 | 238, 203, 146, 111 |
| Unreacted Sodium 4-chlorophenolate (as 4-chlorophenol after acidification and derivatization) | ~ 8.5 | 170, 128, 93 |
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and the analytical workflow.
Caption: Williamson Ether Synthesis of 4-chlorophenoxyacetic acid.
Caption: Ullmann Condensation for 3,4'-dichlorodiphenyl ether.
Caption: Workflow for GC-MS analysis of reaction products.
Conclusion
This application note provides a robust and detailed protocol for the GC-MS analysis of reaction products from sodium 4-chlorophenolate. The described methods for sample preparation, derivatization, and GC-MS analysis will enable researchers, scientists, and drug development professionals to effectively identify and quantify the products and byproducts of Williamson ether synthesis and Ullmann condensation reactions. The provided data tables and workflows serve as a valuable resource for method development and routine analysis in a variety of research and industrial settings.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Process For The Preparation Of 3,4 Dichlorodiphenyl Ether [quickcompany.in]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. CA2031444A1 - Process for the preparation of 3,4'-dichlorodiphenyl ether - Google Patents [patents.google.com]
- 8. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. chembk.com [chembk.com]
Application Notes and Protocols: Sodium Chlorophenolates as Wood Preservative Agents
Disclaimer: The following application notes and protocols focus on sodium chlorophenolates, particularly sodium pentachlorophenolate (B1226921) (NaPCP), as a representative compound for this class of wood preservatives. Information specifically on "sodium;4-chlorophenolate" for wood preservation is limited in publicly available scientific literature. The data and protocols presented here are based on studies of closely related and commercially used chlorophenol-based wood preservatives.
Introduction
Sodium chlorophenolates are a class of chemicals that have been historically used as effective biocides in wood preservation.[1][2] Their primary function is to protect wood and wood products from degradation by fungi, insects, and other wood-destroying organisms.[3] The sodium salts of chlorophenols are water-soluble, which allows for their application in aqueous solutions for treating wood.[2] This document provides an overview of their application, efficacy, mechanism of action, and relevant experimental protocols for researchers, scientists, and professionals in drug development and material science.
Data Presentation: Efficacy of Sodium Pentachlorophenolate (NaPCP)
The efficacy of sodium chlorophenolates is typically evaluated by assessing the treated wood's resistance to decay by specific fungi or attack by insects. The following tables summarize quantitative data from a study on the effectiveness of NaPCP against a white-rot fungus in particleboard and provide representative data for other applications.
Table 1: Efficacy of Sodium Pentachlorophenolate (NaPCP) against White Rot Fungus (Trametes versicolor) in Particleboard [4]
| NaPCP Concentration (% by weight of liquid resin) | Mean Percent Weight Loss | Standard Deviation | Protection Level |
| 0.0 (Control) | 97.5 | 0.040 | None |
| 0.25 | 0.19 | 0.054 | High |
| 0.5 | 0.14 | 0.061 | Very High |
Table 2: Efficacy of Sodium Pentachlorophenolate (NaPCP) against Mould Fungi on Particleboard [4]
| NaPCP Concentration (% by weight of liquid resin) | Mean Percent Surface Attack | Protection Level |
| 0.0 (Control) | 100 | None |
| 0.25 | 0 | Complete |
| 0.5 | 0 | Complete |
Note: The above data is specific to particleboard and the tested fungi. Efficacy can vary depending on the wood species, the specific chlorophenolate used, the retention of the preservative in the wood, and the type of wood-destroying organism.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary biocidal mechanism of chlorophenolates is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms.[3][5][6] This process disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, leading to metabolic distress and eventual cell death.[7][8][9]
References
- 1. Sodium 2,4,5-trichlorophenolate | C6H2Cl3NaO | CID 23662264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncoupler - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols: Phase Transfer Catalysis in Reactions with Sodium 4-Chlorophenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, enabling reactions between reactants located in immiscible phases. This technique is particularly advantageous for the O-alkylation of phenols, such as sodium 4-chlorophenolate, offering a greener and more efficient alternative to traditional methods that often require harsh conditions and anhydrous solvents.[1] In the context of drug development and fine chemical synthesis, PTC facilitates the formation of aryl ethers, a common structural motif in many biologically active molecules.
The fundamental principle of PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a nucleophile (in this case, the 4-chlorophenolate anion) from an aqueous phase to an organic phase where the electrophile (e.g., an alkyl halide) resides.[1] This transfer overcomes the insolubility barrier, allowing the reaction to proceed at a significant rate under mild conditions. Key advantages of employing PTC for the O-alkylation of sodium 4-chlorophenolate include:
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature, minimizing side reactions and energy consumption.
-
Use of Inexpensive and Safer Reagents: PTC allows for the use of aqueous sodium hydroxide (B78521) or potassium carbonate as the base, avoiding the need for more hazardous and expensive bases like sodium hydride.[1]
-
Increased Reaction Rates and Yields: By facilitating the transport of the nucleophile to the organic phase, PTC dramatically increases the reaction rate, leading to higher product yields in shorter reaction times.
-
High Selectivity: PTC can minimize undesired side reactions, such as C-alkylation of the phenol (B47542) ring.[2]
-
Process Simplicity and Scalability: The operational simplicity of PTC makes it highly amenable to industrial-scale production.
This document provides detailed application notes, experimental protocols, and a summary of reaction parameters for the phase transfer-catalyzed O-alkylation of sodium 4-chlorophenolate.
Data Summary
While specific quantitative data for the phase transfer-catalyzed O-alkylation of sodium 4-chlorophenolate is not extensively available in publicly accessible literature, the following tables provide representative data from closely related reactions involving the O-alkylation of substituted phenols under PTC conditions. This data serves as a valuable starting point for reaction optimization.
Table 1: Phase Transfer-Catalyzed O-Alkylation of Substituted Phenols with Benzyl (B1604629) Chloride
| Phenol Derivative | Phase Transfer Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Cresol | Tetrabutylammonium (B224687) Bromide (TBAB) | Toluene (B28343) | aq. NaOH | 50 | 1 | >99 | [3] |
| 4-Hydroxypropiophenone | Tetrabutylammonium Bromide (TBAB) | Toluene | aq. NaOH | Ambient | 1 | 100 | [3] |
| Vanillin | Tetrabutylammonium Bromide (TBAB) | Toluene | aq. NaOH | Ambient | 1 | 100 | [3] |
Table 2: Phase Transfer-Catalyzed O-Alkylation of Phenols with Various Alkyl Halides
| Phenol Derivative | Alkyl Halide | Phase Transfer Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylphenol | Chloroacetic Acid | None specified | Water | 30% aq. NaOH | 90-100 | 0.5-0.67 | High |
| 4-Ethylphenol | Methyl Iodide | Tetrabutylammonium Bromide | None | 25% aq. NaOH | Reflux | 1 | Good |
| Hydroquinone | 1-Bromobutane | Tetrabutylammonium Bromide (5-10) | Toluene | 50% aq. NaOH | 70-80 | 4-6 | 87-89 |
Experimental Protocols
The following are detailed protocols for the O-alkylation of sodium 4-chlorophenolate using phase transfer catalysis. These protocols are based on established procedures for similar phenolic substrates and can be adapted for various alkylating agents.
Protocol 1: Synthesis of 4-Chlorophenyl Benzyl Ether
Materials:
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Benzyl chloride
-
Toluene
-
Deionized water
-
5% aqueous HCl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of Sodium 4-Chlorophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in toluene. Add a 50% (w/w) aqueous solution of sodium hydroxide (1.2 eq). Stir the mixture vigorously for 15-20 minutes at room temperature to ensure complete formation of the sodium 4-chlorophenolate.
-
Addition of Phase Transfer Catalyst: To the biphasic mixture, add tetrabutylammonium bromide (TBAB) (0.05 - 0.10 eq).
-
Alkylation Reaction: Slowly add benzyl chloride (1.1 eq) to the reaction mixture. Heat the mixture to 60-70°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer sequentially with 5% aqueous HCl solution, deionized water, and finally with saturated brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-chlorophenyl benzyl ether can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of n-Butyl 4-Chlorophenyl Ether
Materials:
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
n-Butyl bromide
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.10 eq) in N,N-dimethylformamide (DMF).
-
Alkylation Reaction: Add n-butyl bromide (1.2 eq) to the suspension. Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the organic layer and wash it sequentially with deionized water (3 x) and saturated brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the diethyl ether and DMF under reduced pressure.
-
Purification: The crude n-butyl 4-chlorophenyl ether can be purified by vacuum distillation or column chromatography on silica gel.
Diagrams
Caption: Mechanism of Phase Transfer Catalysis for O-Alkylation.
Caption: General Experimental Workflow for PTC O-Alkylation.
References
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis with Sodium 4-Chlorophenolate
Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on reactions involving sodium 4-chlorophenolate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the Williamson ether synthesis with sodium 4-chlorophenolate?
The primary goal is to synthesize a substituted aryl ether by reacting sodium 4-chlorophenolate with an alkyl halide. This reaction proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][2]
Q2: What are the most common side reactions observed in this synthesis?
The most significant side reaction is the base-catalyzed elimination (E2) of the alkylating agent.[1][3] This is especially prevalent with secondary and tertiary alkyl halides.[3][4][5] The phenoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, resulting in an alkene instead of the desired ether.[3] Another potential, though less common, side reaction is C-alkylation of the aromatic ring, as the phenoxide ion is an ambident nucleophile.[1][2][6]
Q3: How does the structure of the alkyl halide affect the reaction outcome?
The structure of the alkyl halide is a critical factor in determining the success of the Williamson ether synthesis.
-
Primary alkyl halides are ideal for this reaction as they are most susceptible to S(_N)2 attack and least prone to elimination.[1][3][5]
-
Secondary alkyl halides often lead to a mixture of the desired ether (S(_N)2 product) and an alkene (E2 product), resulting in lower yields and purification challenges.[4][5]
-
Tertiary alkyl halides are generally unsuitable as they almost exclusively undergo E2 elimination in the presence of a strong base like a phenoxide.[3][5][7]
Q4: What is the recommended solvent for this reaction?
Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred.[1][3] These solvents can solvate the sodium cation, leaving a "naked" and highly reactive phenoxide anion, which accelerates the rate of the desired S(N)2 reaction.[3] Protic solvents, like water or ethanol, should be avoided as they can solvate the phenoxide, reducing its nucleophilicity, and can also react with the alkyl halide.[4]
Q5: What is the optimal temperature range for this synthesis?
A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[1][6][7] While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination side reaction, particularly with more sterically hindered alkyl halides.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the Williamson ether synthesis with sodium 4-chlorophenolate.
Problem: Low or No Yield of the Desired Ether Product
Possible Cause 1: Competing E2 Elimination Reaction
-
Symptoms: Presence of alkene byproducts in the reaction mixture, confirmed by techniques like NMR or GC-MS.
-
Solutions:
-
Use a primary alkyl halide: If your synthesis allows, switch to a primary alkyl halide to minimize the E2 pathway.[3]
-
Lower the reaction temperature: Lower temperatures generally favor the S(_N)2 reaction over E2.[3]
-
Use a less sterically hindered phenoxide: While you are using sodium 4-chlorophenolate, if you have flexibility in your synthesis design, a less bulky phenoxide could be beneficial.
-
Possible Cause 2: Incomplete Deprotonation of 4-Chlorophenol (B41353)
-
Symptoms: Presence of a significant amount of unreacted 4-chlorophenol in the final product mixture.
-
Solutions:
-
Ensure anhydrous conditions: Water can consume the base and hinder the formation of the sodium 4-chlorophenolate.[7] Use anhydrous solvents and thoroughly dry all glassware.
-
Verify the quality of the base: If you are preparing the sodium 4-chlorophenolate in situ, ensure the base (e.g., sodium hydride) is not deactivated.
-
Possible Cause 3: Steric Hindrance
-
Symptoms: The reaction is slow, and even with extended reaction times, the yield remains low.
-
Solutions:
-
Optimize the choice of reactants: As a general rule, the Williamson ether synthesis is most successful when the alkyl halide is primary. If you are trying to synthesize a bulky ether, it is better to have the bulk on the phenoxide side rather than the alkyl halide side.
-
Data Presentation
The following table summarizes the expected outcomes based on the choice of alkyl halide, highlighting the competition between the desired S(_N)2 pathway and the E2 side reaction.
| Alkyl Halide Type | Primary Reaction Pathway | Major Product(s) | Expected Ether Yield |
| Primary (e.g., 1-bromobutane) | S(_N)2 | Ether | High (typically 50-95% in lab syntheses)[1] |
| Secondary (e.g., 2-bromobutane) | S(_N)2 and E2 | Mixture of Ether and Alkene | Low to Moderate |
| Tertiary (e.g., 2-bromo-2-methylpropane) | E2 | Alkene | Very Low to None |
Experimental Protocols
General Protocol for the Synthesis of 4-Chlorophenyl Alkyl Ether
This is a generalized procedure and may require optimization for specific alkyl halides.
-
Preparation of Sodium 4-chlorophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Base: Carefully add one equivalent of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide.
-
Alkylation: Add one equivalent of the primary alkyl halide to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).[1][6] Typical reaction times range from 1 to 8 hours.[1][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Here are diagrams to visualize the reaction pathways and troubleshooting logic.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Caption: Troubleshooting workflow for low ether yield.
References
Technical Support Center: Optimizing Ullmann Condensation with Sodium 4-Chlorophenolate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Ullmann condensation reactions involving sodium 4-chlorophenolate.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Diaryl Ether
Possible Causes and Solutions:
-
Inactive Catalyst: The copper catalyst is crucial for the reaction, with the active species being Cu(I).[1]
-
Solution: Use a fresh, high-purity copper(I) source such as CuI, CuBr, or CuCl.[1] If using Cu(0) or Cu(II) sources, ensure the reaction conditions can generate the active Cu(I) species in situ.[1] Consider catalyst activation, for example, by reducing copper sulfate (B86663) with zinc powder in hot water.[2][3]
-
-
Inappropriate Ligand: Ligands play a critical role in stabilizing the copper catalyst and facilitating the reaction.
-
Solution: Screen a variety of ligands. For couplings with phenols, amino acids like N,N-dimethylglycine and L-proline have proven effective and are cost-efficient.[4] Phenanthroline derivatives can also be beneficial.
-
-
Suboptimal Base: The base is essential for the deprotonation of the phenol (B47542) and plays a role in the catalytic cycle.
-
Solution: The choice of base can significantly impact the yield. Screen common inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] Ensure the base is finely powdered and anhydrous.
-
-
Incorrect Solvent: The solvent affects the solubility of the reactants and the reaction temperature.
-
Solution: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used for Ullmann reactions.[2] However, for O-arylation, non-polar solvents such as toluene (B28343) or xylene can sometimes provide better results.[5]
-
-
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures.
-
Solution: While modern ligand-accelerated protocols allow for milder conditions, if no reaction is observed, incrementally increasing the temperature within the range of 80-150 °C may be necessary.[1]
-
-
Substrate Reactivity: The electronic properties of the coupling partners are important.
-
Solution: The Ullmann condensation is generally favored with electron-poor aryl halides and electron-rich phenols.[5] Since 4-chlorophenol (B41353) is relatively electron-rich, coupling it with an electron-poor aryl halide will likely give a better yield.
-
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)
Possible Causes and Solutions:
-
High Reaction Temperature: Excessive temperatures can promote side reactions.
-
Solution: If using a ligand-based system, try lowering the reaction temperature. Modern systems are often effective in the 80-120 °C range.[1]
-
-
Absence or Inefficient Ligand: The ligand helps to prevent the homocoupling of the aryl halide.
-
Solution: Introduce a suitable ligand or screen different ligands to find one that promotes the desired cross-coupling over side reactions. Bidentate N,N- or N,O-ligands are often effective.
-
-
Protic Impurities: The presence of water can lead to hydrodehalogenation of the aryl halide.
-
Solution: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in the Ullmann condensation?
A1: The reactivity of aryl halides in the Ullmann condensation generally follows the order: I > Br > Cl. Aryl chlorides are the least reactive and may require more forcing conditions or highly active catalyst systems.[6]
Q2: Can I use sodium 4-chlorophenolate directly, or should I generate it in situ?
A2: While pre-formed sodium 4-chlorophenolate can be used, it is often more convenient to generate it in situ by adding a suitable base (e.g., K₂CO₃, Cs₂CO₃) to 4-chlorophenol in the reaction mixture. This avoids the need to handle the potentially hygroscopic phenoxide salt.
Q3: How critical is the inert atmosphere for this reaction?
A3: Maintaining an inert atmosphere (e.g., using nitrogen or argon) is highly recommended. This prevents the oxidation and deactivation of the Cu(I) catalyst, which can lead to lower yields and inconsistent results.
Q4: What are some recommended starting conditions for a new Ullmann condensation with sodium 4-chlorophenolate?
A4: A good starting point would be to use CuI (5-10 mol%) as the catalyst, N,N-dimethylglycine (10-20 mol%) as the ligand, and K₃PO₄ or Cs₂CO₃ (2 equivalents) as the base. A polar aprotic solvent such as DMF or DMSO can be used, with a reaction temperature between 100-120 °C.
Q5: The reaction with my aryl chloride is not working. What should I do?
A5: Aryl chlorides are less reactive. To improve the chances of success, consider using a more active ligand system, such as those based on oxalic diamides. You may also need to use a higher reaction temperature and potentially a higher catalyst and ligand loading.
Data Presentation
The following tables summarize quantitative data to aid in the optimization of your reaction conditions.
Table 1: Effect of Base on Diaryl Ether Synthesis Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 10 |
| 3 | Na₂CO₃ | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), in toluene at 100 °C. Data sourced from[5]. |
Table 2: Effect of Solvent on Diaryl Ether Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 100 | 0 |
| 4 | Anisole | 100 | 0 |
| 5 | 1,4-Dioxane | 100 | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃. Data sourced from[5]. |
Table 3: Ligand Screening for a Representative C-O Coupling
| Entry | Ligand | Conversion (%) after 24h |
| 1 | N,N-dimethylglycine | 95 |
| 2 | L-Proline | 85 |
| 3 | Salicylaldoxime | 78 |
| 4 | Dimethylglyoxime | 75 |
| Reaction Conditions: 4-bromoanisole, 4-methoxyphenol, K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), in acetonitrile (B52724) at 80 °C. Data adapted from[5]. |
Experimental Protocols
General Protocol for the Ullmann Condensation of 4-Chlorophenol with an Aryl Halide
-
Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4-chlorophenol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), N,N-dimethylglycine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Reaction Setup: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.
-
Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting flowchart for low yield in Ullmann condensation.
Caption: General experimental workflow for Ullmann diaryl ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Technical Support Center: Purification of Products Synthesized from Sodium 4-Chlorophenolate
Welcome to the technical support center for the purification of synthesized products derived from sodium 4-chlorophenolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with sodium 4-chlorophenolate, and what purification challenges are associated with each?
A1: Sodium 4-chlorophenolate is a versatile nucleophile commonly used in several key reactions. The primary purification challenges are dictated by the reaction type and the nature of the resulting products and byproducts.
-
Williamson Ether Synthesis: This is a frequent application where sodium 4-chlorophenolate reacts with an alkyl halide to form a 4-chlorophenyl ether.[1] Key challenges include separating the desired ether from unreacted 4-chlorophenol (B41353), the alkyl halide, and potential byproducts such as alkenes (from elimination reactions) and C-alkylation products.
-
Esterification: Reaction with an acyl halide or anhydride (B1165640) yields a 4-chlorophenyl ester. Purification often involves removing unreacted starting materials and the carboxylic acid byproduct from the hydrolysis of the acyl halide.
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Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): These reactions form carbon-carbon or carbon-nitrogen bonds, respectively, to create biaryl compounds or arylamines. A significant purification challenge is the removal of the metal catalyst (e.g., palladium) and ligands, in addition to unreacted starting materials and homocoupled byproducts.[2]
Q2: My purified 4-chlorophenol derivative is discolored (pink or brown). What is the cause, and how can I prevent it?
A2: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type structures. This can be exacerbated by exposure to air, light, and trace metal contaminants. To minimize discoloration, it is advisable to handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible and use degassed solvents.
Q3: How do I choose the best purification technique for my product?
A3: The choice of purification method depends on the physical state of your product (solid or oil), the scale of the reaction, and the nature of the impurities.
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Recrystallization: Ideal for solid products with good thermal stability and when impurities have different solubility profiles.[3]
-
Column Chromatography: A versatile technique for both solid and oil products, particularly effective for separating compounds with different polarities.[3]
-
Acid-Base Extraction: Useful for separating acidic or basic compounds from neutral products. For example, unreacted 4-chlorophenol can be removed by a basic wash.
-
Distillation: Suitable for volatile, thermally stable liquid products.
Below is a decision-making workflow to guide your selection:
Troubleshooting Guides
Williamson Ether Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of ether product | Incomplete reaction; Competing elimination (E2) reaction, especially with secondary or tertiary alkyl halides. | Ensure complete deprotonation of 4-chlorophenol before adding the alkyl halide. Use a primary alkyl halide if possible. Lower the reaction temperature to favor substitution (SN2) over elimination. |
| Presence of unreacted 4-chlorophenol in the final product | Insufficient alkyl halide; Incomplete reaction. | Use a slight excess of the alkyl halide. Perform an aqueous basic wash (e.g., with 1M NaOH) during workup to remove the acidic 4-chlorophenol. |
| Product co-elutes with starting material during column chromatography | Similar polarities of the product and starting material. | Adjust the solvent system polarity. A less polar eluent may improve separation. If using silica (B1680970) gel, consider adding a small amount of a modifier like triethylamine (B128534) to reduce tailing of any basic impurities. |
| C-alkylation byproduct observed | The phenoxide ion is an ambident nucleophile. | The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used, preventing supersaturation.[4] | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[4] |
| Product oils out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product; The product is too soluble in the chosen solvent even at low temperatures. | Use a lower-boiling solvent. Switch to a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity is observed, then allow to cool slowly.[4] |
| Low recovery of purified product | Too much solvent was used; The product has significant solubility in the cold solvent; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4] Pre-heat the funnel and filter paper for hot filtration. |
| Poor purity after recrystallization | Inappropriate solvent choice, leading to co-crystallization of impurities; Cooling was too rapid, trapping impurities. | Perform small-scale solvent screening to find an optimal solvent. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
Suzuki Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of homocoupled byproduct | Presence of oxygen in the reaction; Use of a Pd(II) precatalyst that promotes homocoupling. | Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon).[2] Consider using a Pd(0) catalyst source directly.[2] |
| Difficulty in removing boronic acid/ester starting material | Boronic acids can be tricky to separate from neutral products. | Perform a basic aqueous wash (e.g., with Na2CO3 or NaOH) to convert the boronic acid to its water-soluble boronate salt, which can then be extracted into the aqueous phase.[2] |
| Residual palladium in the final product | The palladium catalyst is soluble in the organic phase. | For pharmaceutical applications, reducing palladium levels is critical.[2] After the initial workup, consider filtration through Celite to remove heterogeneous catalysts or use a palladium scavenger for homogeneous catalysts.[2] |
| Product is an oil and will not crystallize | Presence of impurities inhibiting crystallization; The product may be intrinsically an oil at room temperature. | Attempt further purification by column chromatography to remove impurities and then retry crystallization.[2] If the product remains an oil, purification by chromatography is the most suitable method. |
Data Presentation: Purification of 4-Chlorophenoxyacetic Acid
The following table summarizes the expected outcomes for the purification of 4-chlorophenoxyacetic acid, a common product synthesized from sodium 4-chlorophenolate and chloroacetic acid.[5]
| Purification Method | Solvent System | Typical Yield (%) | Purity (by MP) | Melting Point (°C) |
| Recrystallization | Water | 70-85 | High | 155-157 |
| Recrystallization | Ethanol/Water | 75-90 | High | 156-158 |
Experimental Protocols
Protocol 1: Purification of 4-Chlorophenoxyacetic Acid by Recrystallization
This protocol details the purification of 4-chlorophenoxyacetic acid synthesized via the Williamson ether synthesis.[5][6]
-
Dissolution: Transfer the crude 4-chlorophenoxyacetic acid to an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture on a hot plate until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass to a constant weight.
Protocol 2: General Column Chromatography for Purification of 4-Chlorophenyl Ethers
This protocol provides a general guideline for purifying a neutral 4-chlorophenyl ether from unreacted 4-chlorophenol and other impurities.
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities. Hexane/ethyl acetate (B1210297) mixtures are a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a lower polarity than the TLC solvent). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds through the column.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ether.
References
Preventing byproduct formation in phenoxy herbicide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of phenoxy herbicides. The focus is on preventing the formation of common byproducts to ensure the purity and safety of the target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2,4-D synthesis resulted in a low yield and the final product has a strong phenolic odor. What is the likely cause and how can I resolve this?
A1: A low yield accompanied by a phenolic odor strongly suggests incomplete condensation of the 2,4-dichlorophenol (B122985) with chloroacetic acid (or its salt). The odor is from unreacted 2,4-dichlorophenol.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that the molar ratio of your reactants is correct. An excess of the phenoxide component is sometimes used to drive the reaction to completion, but this must be carefully controlled.
-
Check Reaction Conditions:
-
Temperature: The condensation reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions. For the condensation of 2,4-dichlorophenol with sodium chloroacetate, a moderate temperature is typically employed.
-
Alkalinity: The reaction is carried out in a strongly alkaline medium. Insufficient base will result in incomplete deprotonation of the phenol (B47542), hindering the nucleophilic attack on the chloroacetate. Ensure the pH of the reaction mixture is appropriately high.
-
-
Purity of Reactants: Impurities in the 2,4-dichlorophenol or chloroacetic acid can interfere with the reaction. Use reactants of high purity.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q2: I have detected significant amounts of 2,6-dichlorophenoxyacetic acid and 2,4,6-trichlorophenoxyacetic acid in my 2,4-D product. What is the source of these impurities and how can I prevent their formation?
A2: The presence of these isomers indicates that your starting material, 2,4-dichlorophenol, was likely contaminated with 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol.[1] These phenolic impurities will react alongside the 2,4-dichlorophenol to form the corresponding phenoxyacetic acid byproducts.
Prevention Strategies:
-
High-Purity Starting Materials: The most effective way to prevent these byproducts is to use highly pure 2,4-dichlorophenol. The chlorination of phenol to produce 2,4-dichlorophenol can also yield these isomers.[1]
-
Purification of 2,4-dichlorophenol: If you are preparing your own 2,4-dichlorophenol, consider purification by distillation or recrystallization before use.
-
Optimized Chlorination of Phenol: When synthesizing 2,4-dichlorophenol, the reaction conditions of the phenol chlorination step are critical. Using specific catalysts and controlling the temperature can improve the selectivity for the desired 2,4-isomer.[2][3][4] For example, using a mixed catalyst of boric acid, phenyl sulfide, and ferric trichloride (B1173362) can increase the content of 2,4-dichlorophenol to over 95% in the dichlorinated fraction.[2]
Q3: I am working on the synthesis of 2,4,5-T and am concerned about the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). What are the critical parameters to control to minimize this highly toxic byproduct?
A3: The formation of TCDD is a major concern in the synthesis of 2,4,5-T. This byproduct is primarily formed during the synthesis of the precursor, 2,4,5-trichlorophenol (B144370), from 1,2,4,5-tetrachlorobenzene (B31791) under alkaline conditions.[5][6]
Critical Control Points:
-
Temperature: This is the most critical factor. The dimerization of two molecules of 2,4,5-trichlorophenoxide to form TCDD is highly temperature-dependent. The reaction temperature during the hydrolysis of 1,2,4,5-tetrachlorobenzene must be strictly controlled to below 160°C. Above this temperature, the rate of TCDD formation increases significantly.
-
Pressure: The reaction is often carried out under pressure, which also needs to be carefully monitored and controlled.
-
Alternative Synthetic Routes: To completely avoid the possibility of TCDD formation, alternative synthetic routes for 2,4,5-trichlorophenol that do not involve the high-temperature alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene have been developed.[7]
Q4: My final phenoxy herbicide product is difficult to purify. What are some common purification challenges and how can they be addressed?
A4: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Common Issues and Solutions:
-
Acid-Base Extraction: Phenoxyacetic acids are acidic and can be separated from neutral or basic impurities by extraction with an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble salt. The aqueous layer can then be washed with an organic solvent to remove impurities, followed by acidification to precipitate the pure phenoxyacetic acid.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is crucial. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Chromatography: For laboratory-scale purification, column chromatography can be very effective in separating the desired product from closely related isomers and other byproducts.
Data Presentation: Influence of Reaction Conditions on Byproduct Formation
The following table summarizes the qualitative and quantitative impact of key reaction parameters on the formation of major byproducts in phenoxy herbicide synthesis.
| Herbicide | Byproduct | Reaction Parameter | Effect on Byproduct Formation | Quantitative Data/Remarks |
| 2,4,5-T | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Temperature of 2,4,5-trichlorophenol synthesis | Higher temperatures significantly increase TCDD formation. | The reaction should be maintained below 160°C. Uncontrolled manufacturing conditions have led to TCDD contamination as high as 30-40 ppm, while modern processes can limit it to <0.01 ppm.[5] |
| 2,4-D | 2,6-Dichlorophenoxyacetic acid & 2,4,6-Trichlorophenoxyacetic acid | Purity of 2,4-dichlorophenol starting material | Higher levels of 2,6-dichloro and 2,4,6-trichloro isomers in the starting material directly lead to higher levels of the corresponding acid byproducts. | Using 2,4-dichlorophenol with >99% purity is recommended. Some catalytic systems for phenol chlorination can yield >98% 2,4-dichlorophenol.[4] |
| 2,4-D | Unreacted 2,4-dichlorophenol | Reaction time and temperature of condensation | Insufficient reaction time or temperature leads to incomplete reaction and higher residual phenol. | The reaction should be monitored to completion (e.g., by TLC or HPLC). |
| 2,4-D | Polychlorinated dibenzo-p-dioxins (PCDDs) | Synthesis Route | The traditional route involving the condensation of 2,4-dichlorophenol carries a risk of dioxin formation, though much lower than for 2,4,5-T. The alternative route of chlorinating phenoxyacetic acid can produce 2,4-D that is completely free of dioxins.[8] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol is an example of the synthesis of 2,4-D via the chlorination of phenoxyacetic acid, a method that avoids the formation of dioxins.[8]
Materials:
-
Phenoxyacetic acid
-
Glacial acetic acid
-
Chlorine gas
-
Ice bath
-
Stirring apparatus
-
Gas dispersion tube
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer, a gas dispersion tube, and a condenser, dissolve phenoxyacetic acid in glacial acetic acid (e.g., a 1:2 to 1:3 weight ratio).[8]
-
Heat the mixture to the desired reaction temperature (e.g., 50-90°C).[8]
-
Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain the desired temperature.
-
Continue the chlorination for several hours (e.g., 3 hours), monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the 2,4-dichlorophenoxyacetic acid.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold acetic acid, followed by cold water, to remove residual reactants and byproducts.
-
Dry the purified 2,4-D in a vacuum oven.
Protocol 2: GC-MS Analysis of Byproducts in a 2,4-D Sample
This protocol outlines a general procedure for the analysis of impurities in a synthesized 2,4-D sample. Derivatization to the methyl ester is a common step to improve chromatographic performance.
Materials:
-
Synthesized 2,4-D sample
-
Boron trifluoride-methanol solution (or another esterifying agent like diazomethane, with appropriate safety precautions)
-
Organic solvent (e.g., diethyl ether or hexane)
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Standard solutions of 2,4-D and potential byproducts (e.g., 2,6-dichlorophenoxyacetic acid, 2,4,6-trichlorophenoxyacetic acid, 2,4-dichlorophenol)
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the 2,4-D sample into a vial.
-
Add methanol and the boron trifluoride-methanol solution.
-
Heat the mixture in a sealed vial at a specified temperature (e.g., 60-70°C) for a set time to convert the carboxylic acids to their methyl esters.
-
After cooling, add water and an organic solvent (e.g., hexane) to extract the methyl esters.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the target analytes (e.g., 50-400 amu).
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of the standard solutions.
-
Quantify the impurities by comparing their peak areas to those of the standards in a calibration curve.
-
Visualizations
Caption: Synthesis pathway of 2,4-D showing byproduct formation from impure starting materials.
Caption: Troubleshooting workflow for common issues in phenoxy herbicide synthesis.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 3. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]
- 4. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. US4346248A - Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination - Google Patents [patents.google.com]
- 8. Process for the preparation of 2,4-dichlorophenoxyacetic acid - Patent 0509518 [data.epo.org]
Troubleshooting low yield in nucleophilic aromatic substitution with "sodium;4-chlorophenolate"
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on reactions involving sodium 4-chlorophenolate as the nucleophile.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with sodium 4-chlorophenolate is resulting in a low yield. What are the primary factors I should investigate?
A low yield in an SNAr reaction can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Sodium 4-chlorophenolate: The presence of impurities, especially water, can significantly reduce the nucleophilicity of the phenoxide.
-
Reaction Solvent: The choice of solvent is critical, with polar aprotic solvents generally being preferred.[1][2]
-
Reaction Temperature: Many SNAr reactions require heating to proceed at an optimal rate.
-
Base Strength and Concentration: The presence and strength of a base can influence the deprotonation of any residual 4-chlorophenol (B41353) and impact the overall reaction.
-
Activation of the Aryl Halide: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) for the reaction to proceed efficiently.
-
Leaving Group Ability: The nature of the leaving group on the aryl halide affects the reaction rate.
-
Potential Side Reactions: Competing reactions, such as the Ullmann condensation, can consume starting materials and reduce the yield of the desired SNAr product.[3][4]
Q2: How can I ensure the quality of my sodium 4-chlorophenolate?
The purity of sodium 4-chlorophenolate is crucial for a successful SNAr reaction. Moisture and other impurities can deactivate the nucleophile.
Troubleshooting Steps:
-
Visual Inspection: Pure sodium 4-chlorophenolate should be a white to off-white solid. Any significant discoloration may indicate impurities.
-
Drying: Ensure the reagent is thoroughly dry. This can be achieved by drying under vacuum at an elevated temperature.
-
Recrystallization: If impurities are suspected, recrystallization can be an effective purification method.
Experimental Protocol: Recrystallization of Sodium 4-chlorophenolate
-
Solvent Selection: Choose a solvent in which sodium 4-chlorophenolate is soluble at high temperatures but sparingly soluble at room temperature.[5][6] A mixed solvent system, such as ethanol/water, may be effective.
-
Dissolution: In a flask, dissolve the impure sodium 4-chlorophenolate in a minimal amount of the hot solvent with stirring until it is fully dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[7] Subsequently, cool the flask in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q3: What is the optimal solvent for an SNAr reaction with sodium 4-chlorophenolate?
The choice of solvent significantly impacts the rate and yield of SNAr reactions.
Recommendations:
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are generally the best choices for SNAr reactions.[1] These solvents effectively solvate the sodium cation, leaving the phenoxide anion more "naked" and nucleophilic.
-
Ethers: Ethereal solvents such as Tetrahydrofuran (THF) and 1,4-dioxane (B91453) can also be used, although they are generally less effective than polar aprotic solvents.[2]
-
Aromatic Solvents: Toluene can be used, sometimes with the addition of a small amount of a polar aprotic solvent to increase the reaction rate.[2]
-
Protic Solvents: Protic solvents like alcohols should generally be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[2]
Data on Solvent Effects in SNAr Reactions:
| Solvent | Type | General Effect on SNAr Rate |
| DMSO, DMF, NMP | Polar Aprotic | Generally accelerates the reaction |
| THF, 1,4-Dioxane | Ethereal | Moderate reaction rates |
| Toluene | Aromatic | Slower reaction rates |
| Ethanol, Methanol | Protic | Generally slows down the reaction |
Q4: How does the leaving group on the aryl halide affect the reaction?
Contrary to Sₙ2 reactions, the leaving group ability in SNAr reactions follows a different trend.
Leaving Group Reactivity Order:
The typical order of reactivity for halogen leaving groups in SNAr reactions is:
F > Cl > Br > I
This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack.
Q5: My reaction is still sluggish even with a good solvent and pure starting materials. What else can I do?
If the reaction is not proceeding as expected, consider the following optimization strategies:
Troubleshooting Flowchart:
Caption: A logical workflow for troubleshooting low yields in SNAr reactions.
Experimental Protocol: Optimizing Reaction Temperature
-
Initial Setup: Set up the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Gradual Increase: If the reaction is slow, gradually increase the temperature in increments of 10-20 °C.
-
Monitoring: At each temperature, monitor the reaction for the consumption of starting materials and the formation of the product.
-
Reflux: For particularly unreactive substrates, heating to reflux may be necessary.
Q6: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common issue. With phenoxide nucleophiles, the most likely side reaction is the Ullmann condensation.
SNAr vs. Ullmann Condensation:
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Catalyst | Typically uncatalyzed | Requires a copper catalyst[3][4] |
| Aryl Halide Activation | Requires electron-withdrawing groups | Can occur with unactivated aryl halides |
| Temperature | Varies, can often be moderate | Typically requires high temperatures (>150 °C)[3] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | High-boiling polar solvents (e.g., DMF, NMP)[3] |
Minimizing Ullmann Condensation:
-
Avoid Copper Contamination: Ensure your reaction vessel and reagents are free from copper contamination.
-
Lower Reaction Temperature: If possible, run the SNAr reaction at the lowest effective temperature.
-
Ligand-Free Conditions: The Ullmann reaction often utilizes ligands to stabilize the copper catalyst. Avoiding such additives can disfavor this pathway.
Logical Diagram for Product Outcome:
Caption: Key conditions determining the pathway to either the SNAr or Ullmann product.
Q7: How can I effectively monitor the progress of my SNAr reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most SNAr reactions.
Experimental Protocol: Monitoring SNAr Reaction by TLC
-
Prepare the TLC Plate: On a silica (B1680970) gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom. Mark lanes for your starting material (aryl halide), co-spot, and reaction mixture.
-
Spot the Plate:
-
In the "starting material" lane, spot a dilute solution of your aryl halide.
-
In the "co-spot" lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
In the "reaction mixture" lane, spot a sample taken directly from your reaction.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. A common starting point for diaryl ethers is a mixture of hexane (B92381) and ethyl acetate. The exact ratio will need to be determined empirically.
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
TLC Visualization Workflow:
Caption: A step-by-step workflow for monitoring an SNAr reaction using TLC.
Quantitative Data Summary
The following table provides representative yields for SNAr reactions of phenols with various activated aryl halides. Note that specific yields will vary depending on the exact substrates and reaction conditions.
Table of Representative Yields for SNAr Reactions of Phenols:
| Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | 4-Chlorophenol | K₂CO₃ | DMF | 100 | ~85 |
| 1-Chloro-2,4-dinitrobenzene | Phenol | Na₂CO₃ | Ethanol | Reflux | >90 |
| 5-Bromo-1,2,3-triazine | 4-Chlorophenol | Cs₂CO₃ | THF | 40 | 85[10] |
| 2-Fluoronitrobenzene | Benzylamine | KOH | H₂O/HPMC | Room Temp | 90[11] |
| 1,2-Dichlorobenzene | 3-Methylindole | KOH | DMSO | 100 | 71 |
This technical support center provides a foundational guide to troubleshooting low yields in SNAr reactions with sodium 4-chlorophenolate. For more specific issues, further investigation into the literature is recommended.
References
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Identifying Impurities in Commercial "sodium;4-chlorophenolate"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of impurities in commercial sodium 4-chlorophenolate.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a commercial batch of sodium 4-chlorophenolate?
Commercial sodium 4-chlorophenolate is synthesized from 4-chlorophenol. Therefore, potential impurities can originate from the starting materials, manufacturing process, and degradation. These may include:
-
Process-Related Impurities:
-
Residual Solvents:
-
Solvents used during the synthesis and purification process. The specific solvents will depend on the manufacturer's process but can be identified using Headspace Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Degradation Products:
Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?
Identifying unknown peaks in an HPLC chromatogram requires a systematic approach. Here are the recommended steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of sodium 4-chlorophenolate. Check for consistent retention time, peak shape, and area.
-
Spiking: Inject a sample spiked with a known potential impurity (e.g., 4-chlorophenol). If one of the unknown peaks increases in area, you have tentatively identified it.
-
Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer (LC-MS), the mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.
-
Fraction Collection and NMR Spectroscopy: If you do not have an LC-MS, you can collect the fraction corresponding to the unknown peak as it elutes from the column. After concentrating the fraction, you can analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.[7]
Q3: I am observing peak tailing in my HPLC analysis of sodium 4-chlorophenolate. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors. Here is a troubleshooting guide:
| Potential Cause | Explanation | Solution |
| Secondary Interactions | The polar phenolate (B1203915) group can interact with active sites on the silica (B1680970) backbone of the C18 column. | Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v). Alternatively, use a base-deactivated column. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. | Dilute your sample and reinject. |
| Column Contamination | Buildup of strongly retained compounds on the column frit or at the head of the column. | Wash the column with a strong solvent (e.g., isopropanol (B130326) or methylene (B1212753) chloride). If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | If the pH of the mobile phase is not optimal, it can affect the ionization state of the analyte and impurities, leading to poor peak shape. | Adjust the pH of the aqueous component of your mobile phase. For phenolate analysis, a slightly basic pH may be beneficial, but this needs to be compatible with your column's operating range. |
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Peaks | - No sample injected- Detector issue- Flow path blockage | - Verify injection volume and sample concentration.- Check detector lamp and settings.- Check for leaks and monitor backpressure. |
| Peak Fronting | - Sample solvent stronger than mobile phase | - Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Column void or channeling- Partially blocked frit | - Replace the column.- Use a guard column to protect the analytical column. |
| Baseline Noise/Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell | - Degas the mobile phase.- Flush the system with a clean, strong solvent. |
| Inconsistent Retention Times | - Fluctuating pump pressure- Temperature variations- Inconsistent mobile phase preparation | - Purge the pump.- Use a column oven.- Prepare fresh mobile phase and ensure it is well-mixed. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a starting point and may require optimization for your specific instrumentation and commercial source of sodium 4-chlorophenolate.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 225 nm
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sodium 4-chlorophenolate sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 1 mg/mL.
1H NMR for Impurity Identification
-
Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD)
-
Instrument: 400 MHz NMR spectrometer
-
Procedure:
-
Dissolve approximately 10-20 mg of the sodium 4-chlorophenolate sample in 0.7 mL of the deuterated solvent.
-
Acquire a standard proton (¹H) NMR spectrum.
-
Integrate all peaks. The aromatic protons of sodium 4-chlorophenolate will appear as two doublets.
-
Compare the chemical shifts and coupling patterns of any additional peaks to known spectra of potential impurities.[3][8][9]
-
Data Presentation
Table 1: Potential Impurities and their Analytical Signatures
| Impurity | Typical Analytical Method | Expected Retention Time (HPLC) | Expected ¹H NMR Chemical Shifts (in CDCl₃)[3][8] |
| 4-Chlorophenol | HPLC, GC-MS | Slightly later than sodium 4-chlorophenolate | δ 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) |
| 2,4-Dichlorophenol | HPLC, GC-MS | Later than 4-chlorophenol | δ 7.33 (d, 1H), 7.15 (dd, 1H), 6.90 (d, 1H), 5.61 (s, 1H) |
| Residual Solvents | Headspace GC-MS | N/A | Varies depending on the solvent |
Note: Retention times are relative and will vary based on the specific HPLC conditions.
Visualizations
DOT Script for Impurity Identification Workflow
Caption: Workflow for identifying unknown impurities.
DOT Script for Forced Degradation Study Logic
Caption: Logic for a forced degradation study.
References
- 1. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. biomedres.us [biomedres.us]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phase-Transfer Catalysis in the Alkylation of Sodium 4-Chlorophenolate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of sodium 4-chlorophenolate, with a focus on the role of phase-transfer catalysts (PTCs) in minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the alkylation of sodium 4-chlorophenolate?
A1: The two main side reactions that compete with the desired O-alkylation (Williamson ether synthesis) are:
-
C-alkylation: The alkylating agent reacts at the ortho or para positions of the aromatic ring of the phenoxide, leading to the formation of alkyl-substituted chlorophenols. This is more likely to occur under conditions that favor the generation of a "naked" phenoxide ion.
-
Elimination (E2): This is a common side reaction when using secondary or tertiary alkyl halides as alkylating agents.[1] The phenoxide acts as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene instead of the desired ether.[1]
Q2: How do phase-transfer catalysts (PTCs) help in minimizing these side reactions?
A2: Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the 4-chlorophenolate anion from the aqueous (or solid) phase to the organic phase where the alkylating agent resides.[2] This controlled transfer helps to:
-
Promote O-alkylation over C-alkylation: By maintaining a low concentration of the reactive phenoxide in the organic phase and by "shielding" the anion with the bulky cation of the catalyst, PTCs can favor the kinetically controlled O-alkylation over the thermodynamically controlled C-alkylation.[3] It has been observed that minimizing the presence of water in the reaction system can also favor O-alkylation.[3]
-
Reduce elimination reactions: By allowing the use of milder reaction conditions (e.g., lower temperatures), PTCs can reduce the likelihood of the base-induced elimination of the alkyl halide.
Q3: What are the common types of phase-transfer catalysts used for this reaction?
A3: The most common PTCs for Williamson ether synthesis are quaternary ammonium salts.[4] These include:
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)
-
Benzyltriethylammonium chloride (BTEAC)
-
Aliquat 336 (a mixture of methyltrialkylammonium chlorides)
The choice of catalyst can significantly impact the reaction rate and selectivity.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the phase-transfer catalyzed alkylation of sodium 4-chlorophenolate.
Problem 1: Low Yield of the Desired Ether Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Phase Transfer | • Increase Catalyst Loading: Start with a catalytic amount (1-5 mol%) and incrementally increase. • Select a More Lipophilic Catalyst: For a given anion, a more lipophilic quaternary ammonium cation will be more soluble in the organic phase. Consider switching from a tetrabutylammonium salt to a tetraoctylammonium salt for better phase transfer. |
| Decomposition of the Catalyst | • Check Thermal Stability: Ensure the reaction temperature is within the stable range for your chosen PTC. Some quaternary ammonium salts can decompose at high temperatures, especially in the presence of a strong base. • Use a More Stable Catalyst: If high temperatures are required, consider using a more thermally stable PTC like a phosphonium salt. |
| Poor Quality of Reagents | • Use Fresh Alkylating Agent: Alkyl halides can degrade over time. • Ensure Anhydrous Conditions (for the organic phase): While PTC reactions can tolerate some water, excess water can hydrolyze the alkylating agent. |
| Suboptimal Reaction Conditions | • Optimize Temperature: Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. Higher temperatures may promote side reactions. • Ensure Efficient Stirring: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases for efficient phase transfer. |
Problem 2: Significant Formation of C-Alkylated Byproducts
| Possible Cause | Troubleshooting Steps |
| "Naked" Phenoxide Reactivity | • Use a Solid-Liquid PTC System: Performing the reaction with solid sodium 4-chlorophenolate and a PTC in an organic solvent can "starve" the system of water, which has been shown to favor O-alkylation.[3] • Choose an Appropriate Solvent: A less polar aprotic solvent may reduce the reactivity of the phenoxide at the carbon positions. |
| High Reaction Temperature | • Lower the Reaction Temperature: C-alkylation is often favored at higher temperatures. Running the reaction at a lower temperature for a longer duration may improve selectivity. |
| Catalyst Choice | • Experiment with Different PTCs: The structure of the PTC cation can influence the steric environment around the phenoxide anion, potentially directing alkylation to the oxygen atom. Try catalysts with varying alkyl chain lengths. |
Problem 3: Formation of Alkene Byproducts (Elimination)
| Possible Cause | Troubleshooting Steps |
| Use of Secondary or Tertiary Alkyl Halides | • Switch to a Primary Alkyl Halide: The Williamson ether synthesis is most efficient with primary alkyl halides, as they are less prone to E2 elimination.[1] • If a secondary halide is necessary, use a less basic phenoxide precursor if possible or milder reaction conditions. |
| Strongly Basic Conditions | • Use a Weaker Base (if applicable for phenoxide formation): While sodium 4-chlorophenolate is pre-formed, ensure the overall reaction medium is not excessively basic. • Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures. |
| Solvent Effects | • Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can favor the SN2 pathway over E2. |
Data Presentation: Comparison of Phase-Transfer Catalysts
Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether [5]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
This data suggests that a more lipophilic catalyst (TOAB) can lead to a faster reaction and higher yield in this specific etherification.
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: General Procedure for Phase-Transfer Catalyzed O-Alkylation of a Phenol (Adapted for Sodium 4-Chlorophenolate)[6]
Materials:
-
Sodium 4-chlorophenolate
-
Primary alkyl halide (e.g., 1-bromoalkane)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Toluene
-
5% Sodium hydroxide (B78521) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium 4-chlorophenolate (1.0 eq.), the primary alkyl halide (1.1 eq.), the phase-transfer catalyst (0.05 eq.), and toluene.
-
Reaction Execution: Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Separate the organic layer using a separatory funnel. Wash the organic layer with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low ether yield.
Signaling Pathway: O- vs. C-Alkylation
Caption: Competing pathways for O- and C-alkylation.
Experimental Workflow: PTC Williamson Ether Synthesis
Caption: General experimental workflow for PTC ether synthesis.
References
Technical Support Center: C-alkylation versus O-alkylation of Sodium 4-chlorophenolate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selective alkylation of sodium 4-chlorophenolate.
Frequently Asked Questions (FAQs)
Q1: What are C-alkylation and O-alkylation in the context of sodium 4-chlorophenolate?
A1: Sodium 4-chlorophenolate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (phenoxide) and the carbon atoms of the aromatic ring (ortho and para positions).
-
O-alkylation: The alkyl group from an alkylating agent attaches to the oxygen atom, forming an ether. This is a classic example of the Williamson ether synthesis.[1][2]
-
C-alkylation: The alkyl group attaches to a carbon atom on the aromatic ring, typically at the ortho position, to form an alkyl-substituted phenol.
Q2: What are the key factors that determine whether C- or O-alkylation occurs?
A2: The regioselectivity of the alkylation of sodium 4-chlorophenolate is primarily influenced by several factors: the solvent, the nature of the alkylating agent, temperature, and the counter-ion.[3][4]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in determining the site of alkylation.[4]
-
Protic solvents (e.g., water, ethanol, trifluoroethanol) can form hydrogen bonds with the oxygen atom of the phenoxide.[5] This solvation shields the oxygen, making it less available for reaction and thereby favoring C-alkylation.[3][5]
-
Aprotic polar solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) do not effectively solvate the oxygen anion.[4][6] This leaves the oxygen atom more exposed and nucleophilic, thus promoting O-alkylation.[4]
Q4: Can the alkylating agent influence the C- versus O-alkylation ratio?
A4: Yes, the nature of the alkylating agent is a significant factor. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer".
-
"Hard" electrophiles (e.g., alkyl sulfates) tend to react preferentially at the hard oxygen site, favoring O-alkylation.
-
"Softer" electrophiles (e.g., alkyl iodides) have a greater tendency to react at the softer carbon sites, leading to more C-alkylation.[7] Additionally, a better leaving group on the alkylating agent can favor O-alkylation under suitable conditions.[4]
Troubleshooting Guide
Problem 1: Low or no conversion of sodium 4-chlorophenolate.
-
Possible Cause: Inactive catalyst or base.
-
Solution: For O-alkylation via Williamson synthesis, ensure a strong enough base (e.g., NaOH, K₂CO₃) is used to deprotonate the corresponding phenol, and that it is dry and finely powdered.[4] For C-alkylation reactions like the Friedel-Crafts type, ensure the Lewis acid catalyst (e.g., AlCl₃) is active and not hydrolyzed.[8]
-
-
Possible Cause: Insufficient reaction temperature.
-
Possible Cause: Poor quality of reactants.
-
Solution: Use pure and dry solvents and reactants. Water can deactivate Lewis acid catalysts and interfere with the formation of the phenoxide.[9]
-
Problem 2: Poor selectivity, obtaining a mixture of C- and O-alkylated products.
-
Possible Cause: Inappropriate solvent choice.
-
Possible Cause: The alkylating agent has intermediate hardness.
-
Solution: If possible, switch to a "harder" alkylating agent (e.g., dimethyl sulfate) for O-alkylation or a "softer" one (e.g., allyl iodide) for C-alkylation.
-
-
Possible Cause: Reaction temperature is not optimal for selectivity.
Problem 3: Formation of di- or poly-alkylated products.
-
Possible Cause: Incorrect stoichiometry.
-
Solution: To minimize polyalkylation, use a large excess of the sodium 4-chlorophenolate relative to the alkylating agent.[4] This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Alkylation of Sodium 4-chlorophenolate
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Reference(s) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Protic (e.g., Water, Trifluoroethanol) | [3][4][5] |
| Alkylating Agent | "Hard" electrophiles (e.g., Alkyl sulfates) | "Softer" electrophiles (e.g., Alkyl iodides) | [7] |
| Temperature | Generally lower to moderate temperatures | Can be favored at higher temperatures (thermodynamic control) | [10][11] |
| Counter-ion | Loosely associated ions (e.g., K⁺, Cs⁺) | Tightly associated ions (e.g., Li⁺) in some cases | [3] |
| Reaction Type | Williamson Ether Synthesis | Friedel-Crafts Alkylation, Fries Rearrangement, Kolbe-Schmitt | [1][8][10][12] |
Experimental Protocols
Protocol 1: O-Alkylation of Sodium 4-chlorophenolate (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-chlorophenyl ethyl ether.
Materials:
-
Sodium 4-chlorophenolate
-
Ethyl iodide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium 4-chlorophenolate in anhydrous DMF.
-
Add ethyl iodide dropwise to the solution at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: C-Alkylation via Fries Rearrangement of an O-acylated Intermediate
This protocol describes a method to obtain a C-acylated product, which is a type of C-alkylation. The Fries rearrangement converts a phenolic ester to a hydroxy aryl ketone.[10][13]
Materials:
-
4-chlorophenyl acetate (B1210297) (can be prepared from 4-chlorophenol (B41353) and acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, add 4-chlorophenyl acetate and nitrobenzene.
-
Cool the mixture in an ice bath.
-
Add anhydrous aluminum chloride portion-wise with stirring.
-
After the addition is complete, slowly raise the temperature. For para-acylation, a lower temperature is favored, while ortho-acylation is favored at higher temperatures.[10][11] Let the reaction proceed for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting hydroxy aryl ketone can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Reaction pathways for C- vs. O-alkylation of sodium 4-chlorophenolate.
Caption: Troubleshooting workflow for the alkylation of sodium 4-chlorophenolate.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. jk-sci.com [jk-sci.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 13. Fries Rearrangement [sigmaaldrich.com]
Technical Support Center: Removal of Unreacted 4-Chlorophenol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 4-chlorophenol (B41353) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 4-chlorophenol in a laboratory setting?
A1: The most common and practical methods for removing 4-chlorophenol in a research or drug development lab include liquid-liquid extraction, adsorption using materials like activated carbon, and column chromatography. The choice of method depends on the scale of the reaction, the desired purity of the product, and the properties of the other components in the mixture.
Q2: How do I choose the best removal method for my specific reaction mixture?
A2: The selection of an appropriate removal technique depends on several factors:
-
Solubility: The solubility of your desired product versus that of 4-chlorophenol in different solvents is crucial for liquid-liquid extraction.
-
Scale: For small-scale reactions, chromatography or solid-phase extraction might be suitable. For larger scales, liquid-liquid extraction or distillation may be more practical.[1][2][3]
-
Desired Purity: Chromatographic methods generally offer the highest purity but can be more time-consuming and costly.[4]
-
Thermal Stability: If your product is thermally sensitive, distillation might not be a suitable option.[2]
-
Presence of Other Impurities: The chosen method should ideally also help in removing other by-products from your reaction.
Q3: What are the safety precautions I should take when handling 4-chlorophenol?
A3: 4-chlorophenol is a toxic and corrosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, rinse the affected area with plenty of water and seek medical attention.
Q4: Can I use scavenger resins to remove 4-chlorophenol?
A4: Yes, scavenger resins can be an effective method for removing phenolic impurities. These are solid-supported reagents that react with and bind the impurity, which can then be easily filtered off. This method is particularly useful in pharmaceutical chemistry for achieving high purity.
Troubleshooting Guide
Issue: Low efficiency of 4-chlorophenol removal using liquid-liquid extraction.
-
Possible Cause 1: Incorrect pH of the aqueous phase.
-
Solution: 4-chlorophenol is acidic (pKa ~9.4). To extract it into an aqueous basic solution (like 1M NaOH), ensure the pH of the aqueous layer is significantly above the pKa (pH > 11). This will deprotonate the phenol (B47542) to the more water-soluble phenolate (B1203915) salt.
-
-
Possible Cause 2: Insufficient mixing or contact time.
-
Possible Cause 3: Emulsion formation.
-
Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it up. Alternatively, you can let the mixture stand for a longer period or gently swirl the funnel.
-
Issue: The product is co-eluting with 4-chlorophenol during column chromatography.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: The polarity of the eluent is critical for good separation. If co-elution occurs, you may need to adjust the solvent system. Try a less polar solvent system to increase the retention time of the more polar 4-chlorophenol on a normal-phase column (e.g., silica (B1680970) gel). Conversely, for reverse-phase chromatography, a more polar mobile phase would be needed.[7][8][9][10]
-
-
Possible Cause 2: Column overloading.
-
Solution: Overloading the column with too much crude product can lead to poor separation. Use an appropriate amount of stationary phase relative to the amount of sample being purified. A general rule of thumb is a sample-to-sorbent ratio of 1:20 to 1:100 by weight.
-
Issue: Activated carbon treatment is not effectively removing 4-chlorophenol.
-
Possible Cause 1: Insufficient amount of activated carbon.
-
Possible Cause 2: Inactive or saturated adsorbent.
-
Solution: Use fresh, high-quality activated carbon. If you are trying to regenerate the carbon, ensure the regeneration process was complete.
-
-
Possible Cause 3: Competitive adsorption.
-
Solution: Other components in the reaction mixture might be competing with 4-chlorophenol for adsorption sites. In such cases, a different purification method might be necessary.
-
Experimental Protocols and Data
Liquid-Liquid Extraction (Base Wash)
This method is suitable for removing acidic impurities like 4-chlorophenol from a reaction mixture in an organic solvent.
Protocol:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated 4-chlorophenol (sodium 4-chlorophenolate) will be in the upper aqueous layer (if the organic solvent is denser than water, e.g., dichloromethane) or the lower aqueous layer (if the organic solvent is less dense than water, e.g., ethyl acetate).[13]
-
Drain the aqueous layer containing the impurity.
-
Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal.
-
Wash the organic layer with brine to remove any residual water and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Workflow Diagram:
Caption: Workflow for removing 4-chlorophenol via basic liquid-liquid extraction.
Adsorption by Activated Carbon
This method is useful for removing residual amounts of 4-chlorophenol and other colored impurities.
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Add powdered activated carbon to the solution (typically 1-5% by weight of the crude product).
-
Stir the mixture at room temperature for 30-60 minutes. For difficult-to-remove impurities, gentle heating may be applied if the product is stable.
-
Monitor the removal of 4-chlorophenol by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the removal is complete, filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.
-
Rinse the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure.
Quantitative Data for Adsorption Methods:
| Adsorbent Material | Conditions | Removal Efficiency (%) | Reference |
| Granular Activated Carbon | Initial Conc: 100-200 mg/L | High, dependent on bed height and flow rate | [11] |
| Graphene Oxide | 0.4 g/L adsorbent, pH 8, 10 mg/L 4-CP | 90% within 5 minutes | [14] |
| NZVI/Activated Carbon | Optimized conditions | Highly efficient | [15] |
| Carbon Nanostructures | pH 5.0-7.0 | Up to 90% | [16] |
Workflow Diagram:
Caption: Workflow for purification using activated carbon adsorption.
Column Chromatography
This is a highly effective method for separating compounds with different polarities.
Protocol:
-
Choose an appropriate stationary phase (e.g., silica gel for normal-phase or C18 for reverse-phase) and a solvent system that provides good separation between your product and 4-chlorophenol (determined by TLC analysis).[4]
-
Pack a chromatography column with the chosen stationary phase slurried in the eluent.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC or another appropriate method to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data for Chromatographic Separation:
| Technique | Stationary Phase | Mobile Phase Example | Key Feature | Reference |
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Scalable for preparative separation | [7] |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water (75:25 v/v) | Good for analytical determination | [9] |
| Column Chromatography | β-Cyclodextrin Bonded | Varies with pH | Unique selectivity for positional isomers | [10] |
Logical Relationship Diagram:
Caption: Logical steps for purification by column chromatography.
References
- 1. ijrar.org [ijrar.org]
- 2. saltworkstech.com [saltworkstech.com]
- 3. iwaponline.com [iwaponline.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of 4-Chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Removal of 4-Chlorophenol from Aqueous Solutions Using Graphene Oxide Nanoporous Adsorbent [wwjournal.ir]
- 15. journals.pan.pl [journals.pan.pl]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative reactivity of "sodium;4-chlorophenolate" vs. sodium phenolate
A Comparative Guide to the Reactivity of Sodium 4-Chlorophenolate and Sodium Phenolate (B1203915)
For researchers and professionals in drug development and chemical synthesis, selecting the appropriate nucleophile is critical for reaction efficiency and yield. This guide provides an objective comparison of the reactivity of sodium 4-chlorophenolate and sodium phenolate, focusing on their roles in common organic transformations. The comparison is grounded in fundamental principles of physical organic chemistry and supported by relevant physicochemical data.
Physicochemical Properties
The fundamental difference in the reactivity of sodium 4-chlorophenolate and sodium phenolate stems from the electronic effects of the chlorine substituent on the aromatic ring. A summary of their key properties is presented below.
| Property | Sodium Phenolate | Sodium 4-Chlorophenolate | Data Source(s) |
| Molecular Formula | C₆H₅NaO | C₆H₄ClNaO | [1][2][3][4][5] |
| Molecular Weight | 116.09 g/mol | 150.54 g/mol | [1][6][3][5] |
| Appearance | White to reddish crystalline solid | White to pale yellow crystalline mass | [7][8] |
| Conjugate Acid | Phenol (B47542) | 4-Chlorophenol (B41353) | [1][9][5][10] |
| pKa of Conjugate Acid | ~9.98 - 10 | ~9.18 - 9.41 | [9][11][8][10] |
The most telling property is the pKa of the respective conjugate acids, phenol and 4-chlorophenol. The lower pKa of 4-chlorophenol indicates it is a stronger acid than phenol.[8][10] This increased acidity is a direct consequence of the electron-withdrawing nature of the chlorine atom, which stabilizes the resulting phenolate anion.
Comparative Reactivity Analysis
The difference in acidity between phenol and 4-chlorophenol directly translates to a difference in the basicity and nucleophilicity of their corresponding sodium salts.
Basicity: The conjugate base of a stronger acid is a weaker base. Since 4-chlorophenol (pKa ≈ 9.3) is a stronger acid than phenol (pKa ≈ 10), it follows that sodium 4-chlorophenolate is a weaker base than sodium phenolate .
Nucleophilicity: The reactivity of these compounds in many synthetic applications, such as the Williamson ether synthesis, depends on their nucleophilicity. The phenoxide oxygen acts as the nucleophile, donating a pair of electrons to an electrophile.
-
Sodium Phenolate: The negative charge on the oxygen atom is delocalized into the benzene (B151609) ring through resonance.
-
Sodium 4-Chlorophenolate: The chlorine atom at the para-position exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the phenoxide oxygen. This reduces the electron density on the oxygen, making it less available to attack an electrophile.
Therefore, due to the electron-withdrawing effect of the chlorine substituent, sodium 4-chlorophenolate is a less potent nucleophile than sodium phenolate . This fundamental difference in electronic properties leads to a predictable difference in reaction kinetics. In reactions where the phenolate acts as the nucleophile, such as in Sₙ2 reactions, sodium phenolate will generally react at a faster rate than sodium 4-chlorophenolate under identical conditions.
References
- 1. Phenolate Sodium | C6H5NaO | CID 4445035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium phenoxide - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sodium phenolate [chemister.ru]
- 7. grokipedia.com [grokipedia.com]
- 8. 4-Chlorophenol CAS#: 106-48-9 [m.chemicalbook.com]
- 9. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
GC-MS vs. HPLC for the Analysis of 4-Chlorophenoxyacetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 4-chlorophenoxyacetic acid (4-CPA), a synthetic auxin-type herbicide and plant growth regulator, is crucial for environmental monitoring, food safety, and toxicological studies. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.
Principle of Analysis
4-Chlorophenoxyacetic acid is a polar and semi-volatile compound, which influences the choice of analytical methodology.
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. For a polar compound like 4-CPA, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar. The detection is typically performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). HPLC is well-suited for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2] However, for polar compounds with active hydrogens like 4-CPA, derivatization is a mandatory step to increase their volatility and thermal stability, making them amenable to GC analysis.[3] This process converts the analyte into a less polar and more volatile derivative. The separated compounds are then detected and identified by a mass spectrometer.
Performance Comparison
The choice between HPLC and GC-MS for the analysis of 4-CPA often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of both techniques based on published experimental data.
| Parameter | HPLC-DAD/FLD | HPLC-MS/MS (for related compound 2,4-D) |
| Limit of Detection (LOD) | 0.04 µg/mL (DAD), 0.001 µg/mL (FLD)[4] | 0.03 µg/L[5] |
| Limit of Quantification (LOQ) | Not specified for DAD, Not specified for FLD[4] | 0.10 µg/L[5] |
| Linearity (Range) | 0.25-100 µg/mL (DAD), 0.01-8 µg/mL (FLD)[4] | Not specified |
| Recovery | Not specified | 70-120% (typical for pesticide analysis)[6] |
| Detector | Diode Array Detector (DAD), Fluorescence Detector (FLD)[4] | Tandem Mass Spectrometer (MS/MS)[5] |
| Derivatization | Not required | Not required |
Table 1: Performance Data for HPLC Analysis of 4-Chlorophenoxyacetic Acid and a Related Compound.
| Parameter | GC-MS (as TBDMS derivative) | GC-MS (for related compound 2,4-D in urine/serum) |
| Limit of Detection (LOD) | 0.59 ng/L[7] | 0.20 µg/mL (full scan), 10 ng/mL (SIM)[8] |
| Limit of Quantification (LOQ) | 2.0 ng/L[7] | Not specified |
| Linearity (Range) | 5-200 µg/L[7] | Not specified |
| Recovery | 93.1%[7] | Not specified |
| Detector | Tandem Mass Spectrometer (MS/MS)[7] | Mass Spectrometer (MS)[8] |
| Derivatization | Required (e.g., with MtBSTFA to form TBDMS ester)[7] | Required (e.g., with PFB-Br)[8] |
Table 2: Performance Data for GC-MS Analysis of 4-Chlorophenoxyacetic Acid and a Related Compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both HPLC and GC-MS analysis of 4-CPA.
HPLC-DAD/FLD Method for 4-Chlorophenoxyacetic Acid
This method is adapted from a stability-indicating HPLC method for meclofenoxate (B1676130) hydrochloride and its degradation product, p-chlorophenoxyacetic acid.[4]
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC-DAD/FLD Conditions:
-
Column: Zorbax Eclipse SB-C18 (250 x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: 20 mM phosphate (B84403) buffer (pH 3) and acetonitrile (B52724) (65:35, v/v)
-
Flow Rate: 1.0 mL/min (isocratic)
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection:
-
DAD: 225 nm
-
FLD: Excitation at 225 nm, Emission at 310 nm
-
GC-MS/MS Method for 4-Chlorophenoxyacetic Acid
This protocol is based on a method for the analysis of chlorophenoxy acidic herbicides in water samples after derivatization.[7]
1. Sample Preparation and Derivatization:
-
Extraction: Perform solid-phase extraction (SPE) to isolate the acidic herbicides from the water sample.
-
Derivatization:
-
Evaporate the SPE eluate to dryness.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) ester of 4-CPA.
-
After cooling, the sample is ready for GC-MS analysis.
-
2. GC-MS/MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp to 180°C at 20°C/min
-
Ramp to 280°C at 10°C/min, hold for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
Workflow Diagrams
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. japsonline.com [japsonline.com]
- 5. epa.gov [epa.gov]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Sodium 4-Chlorophenolate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary chromatographic methods for the quantitative analysis of sodium 4-chlorophenolate and its derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for accurate and reliable results in pharmaceutical development, quality control, and environmental monitoring. This document outlines detailed experimental protocols and presents a comparative analysis of the performance of each method, supported by experimental data, to aid in method selection and validation.
At a Glance: HPLC vs. GC-MS for Chlorophenol Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection for identification and quantification.[1] |
| Derivatization | Not typically required for chlorophenols.[1] | Mandatory for chlorophenols to increase volatility and thermal stability.[1] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires volatile and thermally stable compounds or their derivatives.[1] |
| Sensitivity | Generally good, with detection limits typically in the µg/L (ppb) range.[1] | Excellent sensitivity, often reaching ng/L (ppt) levels.[1] |
| Selectivity | Dependent on the detector used (e.g., UV, PDA, Electrochemical).[1] | High selectivity is provided by the mass spectrometer, which allows for compound identification based on mass-to-charge ratio.[1] |
| Speed | Analysis times can range from 10 to 60 minutes.[1] | Typically faster analysis times, often within a few minutes, once the sample is prepared.[1] |
Quantitative Performance Data
The following tables summarize the performance characteristics of HPLC and GC-MS for the analysis of 4-chlorophenol (B41353). It is important to note that these values are method-dependent and can vary based on the specific instrumentation, column, and experimental conditions used. The data presented is a synthesis from multiple sources to provide a comparative overview.[2]
Table 1: HPLC-UV Performance Characteristics for 4-Chlorophenol Analysis
| Validation Parameter | Reported Performance |
| Limit of Detection (LOD) | 10 - 60 µg/L[3][4] |
| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL (for various phenolic compounds)[5] |
| Linearity (R²) | > 0.99[2] |
| Accuracy (Recovery) | 89.17 - 100.58%[6] |
| Precision (RSD) | < 2.6% (for various phenolic compounds)[7] |
Table 2: GC-MS Performance Characteristics for 4-Chlorophenol Analysis (after derivatization)
| Validation Parameter | Reported Performance |
| Limit of Detection (LOD) | < 20 ng/L[2] |
| Limit of Quantification (LOQ) | - |
| Linearity (R²) | > 0.99[2] |
| Accuracy (Recovery) | 70 - 106%[2] |
| Precision (RSD) | < 10%[2] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the analysis of 4-chlorophenol using HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of sodium 4-chlorophenolate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
2. Chromatographic Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is often suitable.[8] The water component may be acidified (e.g., with 0.1% acetic acid) to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength of approximately 280 nm for 4-chlorophenol.[3][4]
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions.
-
The concentration of 4-chlorophenol in the test samples is determined from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of 4-chlorophenol by GC-MS, which requires a derivatization step.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the chlorophenols from the sample matrix. For aqueous samples, liquid-liquid extraction (LLE) with a solvent like hexane (B92381) or solid-phase extraction (SPE) can be used.[9]
-
Derivatization (Acetylation Example):
-
To the extracted sample, add a potassium carbonate buffer and acetic anhydride.[9]
-
Vortex the mixture to ensure thorough mixing and allow the reaction to proceed.
-
The acetylated chlorophenol derivative is then extracted into an organic solvent (e.g., hexane).
-
-
Prepare calibration standards by derivatizing known concentrations of 4-chlorophenol standard solutions following the same procedure.
2. GC-MS Conditions:
-
Gas Chromatograph:
-
Injector: Splitless mode at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 60 °C held for 1 minute, then ramped to 245 °C at a rate of 10 °C/min and held for 5 minutes.[9]
-
-
Mass Spectrometer:
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the selected quantification ion against the concentration of the standards.
-
The concentration in the samples is calculated based on this calibration curve.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the key parameters that are assessed during method validation, in accordance with ICH guidelines.[7][10]
Caption: A generalized workflow for analytical method validation.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in selecting an analytical method based on key performance requirements.
Caption: Decision tree for selecting between HPLC and GC-MS.
References
- 1. shimadzu.com [shimadzu.com]
- 2. youtube.com [youtube.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. asianpubs.org [asianpubs.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scirp.org [scirp.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Chlorophenoxyacetic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient and high-purity production of 4-chlorophenoxyacetic acid (4-CPA) is of significant interest. This guide provides an objective comparison of the two primary synthetic routes to this compound: the Williamson ether synthesis and the direct chlorination of phenoxyacetic acid. This comparison is supported by experimental data to inform the selection of the most suitable method based on specific laboratory or industrial requirements.
Comparison of Synthesis Methods
The selection of a synthesis method for 4-chlorophenoxyacetic acid hinges on a variety of factors, including desired yield, purity, reaction time, and the scalability of the process. Below is a summary of quantitative data for the two main approaches.
| Parameter | Williamson Ether Synthesis | Chlorination of Phenoxyacetic Acid |
| Typical Yield | 50-95% (industrial scale)[1] | 79-95%[2][3] |
| Reported Purity | High, purification by recrystallization | >98%[2][3][4] |
| Reaction Time | 1-8 hours[1] | 2-4 hours[4] |
| Reaction Temperature | 50-100 °C[1] | 30-100 °C[4][5] |
| Key Raw Materials | 4-Chlorophenol (B41353), Chloroacetic acid, Base (e.g., NaOH) | Phenoxyacetic acid, Chlorinating agent (e.g., Cl2, SO2Cl2) |
| Common Solvents | Water, Ethanol (B145695), Acetonitrile, DMF[1] | Dichloroethane, Chloroform, Acetic Acid[2][4] |
| Primary Side Reactions | E2 elimination[6] | Formation of isomers (e.g., 2-CPA), dichlorination[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and evaluation.
Method 1: Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-chlorophenoxide reacts with chloroacetate.
Procedure:
-
Formation of 4-chlorophenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenol (B47542) to form the more nucleophilic sodium 4-chlorophenoxide.
-
Reaction with Chloroacetic Acid: To this solution, add a solution of chloroacetic acid.
-
Reflux: Heat the reaction mixture to reflux (typically between 50-100 °C) with constant stirring for 1 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After cooling the reaction mixture to room temperature, acidify it with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate to precipitate the 4-chlorophenoxyacetic acid.
-
Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water to yield a white crystalline solid.
Method 2: Chlorination of Phenoxyacetic Acid
This method involves the direct electrophilic aromatic substitution of phenoxyacetic acid.
Procedure:
-
Dissolution: In a reaction vessel suitable for chlorination, dissolve phenoxyacetic acid in an appropriate solvent such as dichloroethane or glacial acetic acid.[2]
-
Catalyst (Optional): While not always necessary, a Lewis acid catalyst like boron trifluoride or a substance like sulfurous acid can be added to improve the reaction rate and selectivity.[4]
-
Introduction of Chlorinating Agent: Introduce the chlorinating agent. This can be done by bubbling chlorine gas through the solution or by the dropwise addition of sulfuryl chloride.[2][4] The reaction is typically carried out at a controlled temperature, ranging from 50 °C to 70 °C.[4]
-
Reaction Monitoring: The reaction is monitored for completion, usually over a period of 2 to 4 hours.[4]
-
Isolation: Upon completion, the reaction mixture is cooled, which often results in the precipitation of the product. The solid is then collected by filtration.
-
Purification: The crude 4-chlorophenoxyacetic acid is washed with a suitable solvent to remove any unreacted starting material and byproducts. The purity of the product is typically high.
Synthesis Method Comparison Workflow
The following diagram illustrates the decision-making process for selecting the appropriate synthesis method for 4-chlorophenoxyacetic acid.
Caption: A flowchart comparing the two main synthesis routes for 4-chlorophenoxyacetic acid.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. CN102336654A - Chlorination method of phenoxyacetic acid and its derivatives - Google Patents [patents.google.com]
- 3. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 4. Chloration method for phenoxyacetic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Performance evaluation of different ligands in Ullmann coupling with "sodium;4-chlorophenolate"
For researchers, scientists, and professionals in drug development, the efficient synthesis of diaryl ethers is a critical step in the creation of numerous pharmaceutical compounds. The Ullmann condensation, a copper-catalyzed reaction, remains a cornerstone for forming C-O bonds. The choice of ligand is paramount in this reaction, significantly influencing yield, reaction conditions, and overall efficiency. This guide provides a detailed comparison of the performance of different ligands in the Ullmann coupling of sodium 4-chlorophenolate with an aryl halide, supported by experimental data and protocols.
The Ullmann coupling reaction, traditionally requiring harsh conditions, has been significantly improved through the development of various ligand systems that promote the catalytic cycle at lower temperatures and with greater functional group tolerance. This guide focuses on the coupling of sodium 4-chlorophenolate with an aryl bromide (4-bromoanisole) as a model system to evaluate the efficacy of prominent ligands.
Comparative Performance of Ligands
The selection of an appropriate ligand is crucial for the success of the Ullmann diaryl ether synthesis. Below is a summary of the performance of three commonly used ligands—N,N-dimethylglycine, L-proline, and 1,10-phenanthroline (B135089)—in the coupling of 4-chlorophenol (B41353) or its sodium salt with an aryl halide.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylglycine | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 90 | 24 | 75 | [1][2] |
| L-Proline | CuI | K₂CO₃/Cs₂CO₃ | Various | 90-110 | 12-24 | Moderate to Good (Specific data for 4-chlorophenolate not available) | [3][4] |
| 1,10-Phenanthroline | CuI | K₂CO₃/Cs₂CO₃ | Various | 100-130 | 12-24 | Moderate to Good (Specific data for 4-chlorophenolate not available) | [5] |
Experimental Workflow and Methodologies
A general experimental workflow for the Ullmann coupling of sodium 4-chlorophenolate is depicted below. This is followed by a detailed experimental protocol for the reaction utilizing the N,N-dimethylglycine ligand, for which specific data was found.
Caption: General experimental workflow for the Ullmann coupling reaction.
Detailed Experimental Protocol: N,N-Dimethylglycine Ligand
This protocol is based on the successful coupling of 4-chlorophenol with 4-methoxyphenyl (B3050149) bromide.[1][2]
Materials:
-
Sodium 4-chlorophenolate (or 4-chlorophenol and a suitable base to form the salt in situ)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Caesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas.
-
Add sodium 4-chlorophenolate (1.2 equivalents) and 4-bromoanisole (1.0 equivalent) to the vessel.
-
Add anhydrous dioxane as the solvent.
-
The reaction mixture is then heated to 90°C and stirred for 24 hours under an inert atmosphere.
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.
Logical Relationship of Reaction Components and Ligand Performance
The success of the Ullmann coupling is dependent on the interplay of several factors, with the ligand playing a central role in stabilizing the copper catalyst and facilitating the catalytic cycle.
Caption: Factors influencing the Ullmann coupling and a performance overview of selected ligands.
Conclusion
The choice of ligand is a critical parameter in optimizing the Ullmann coupling reaction for the synthesis of diaryl ethers from sodium 4-chlorophenolate. N,N-dimethylglycine has demonstrated good efficacy with a documented yield of 75% under relatively mild conditions. While specific quantitative data for L-proline and 1,10-phenanthroline in this exact reaction are not as readily available, their established roles as powerful ligands in C-O bond formation make them strong candidates for further investigation and optimization. Researchers should consider screening these and other available ligands to identify the most efficient catalytic system for their specific substrate combination and desired reaction conditions. The provided experimental protocol for the N,N-dimethylglycine system serves as a valuable starting point for developing robust and efficient synthetic routes to valuable diaryl ether products.
References
- 1. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 2. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Navigating Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Phenolates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic routes. This guide provides a comparative analysis of regioselectivity in the SNAr of halogenated phenolates, supported by experimental data and detailed protocols. We delve into the factors governing the site of nucleophilic attack on polyhalogenated aromatic rings, offering insights to predict and control reaction outcomes.
The substitution pattern of electron-withdrawing groups on an aromatic ring is a critical determinant of its reactivity towards nucleophiles. In the context of halogenated phenolates, the interplay between the activating phenoxide group and the nature and position of the halogen substituents dictates the regioselectivity of the SNAr reaction. This guide presents a quantitative comparison of these effects, enabling researchers to make informed decisions in their synthetic endeavors.
Comparative Regioselectivity Data
The following table summarizes the experimentally observed regioselectivity in the nucleophilic aromatic substitution of various halogenated aromatic compounds. The data is compiled from studies investigating the reaction of di- and polyhalogenated arenes with different nucleophiles. While not all substrates are phenolates, the relative reactivity trends provide valuable insights into the leaving group ability and positional effects of halogens in SNAr reactions.
| Electrophile | Nucleophile | Major Product(s) | Product Ratio | Reference |
| 2,4-Dichloronitrobenzene | Sodium Methoxide (B1231860) | 2-Methoxy-4-chloronitrobenzene | Major | Adapted from[1] |
| 2,4-Difluoronitrobenzene | Morpholine | 2-Morpholino-4-fluoronitrobenzene | 85:15 (ortho:para) in nonpolar solvents | [2] |
| 2,4-Dichloropyrimidine (5-EWG) | Secondary Amines | Substitution at C4 | High selectivity | [3][4] |
| 2,4-Dichloropyrimidine (5-EWG) | Tertiary Amines | Substitution at C2 | High selectivity | [3][4] |
| 2,3,6-Trifluoro-4-bromobenzaldehyde | Sodium Methoxide | 2-Methoxy-3,6-difluoro-4-bromobenzaldehyde | Exclusive C2 substitution | [5] |
| 2-Bromo-4-fluoronitrobenzene | Piperidine | 2-Piperidino-4-fluoronitrobenzene & 4-Piperidino-2-bromonitrobenzene | 1.5 : 1 (Br substitution favored) | [6] |
Note: EWG refers to an electron-withdrawing group. The regioselectivity can be influenced by solvent and the specific nature of the nucleophile.
Key Factors Influencing Regioselectivity
The regiochemical outcome of SNAr reactions on halogenated phenolates is governed by a combination of electronic and steric factors. The following diagram illustrates the key principles.
Caption: Factors governing the regioselectivity of SNAr reactions.
The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon atom more electrophilic. The position of the halogen relative to the activating phenoxide group is also crucial, with halogens at the ortho and para positions being more readily substituted due to resonance stabilization of the Meisenheimer intermediate.
Experimental Protocol: A Representative SNAr Reaction
This protocol describes a general procedure for the nucleophilic aromatic substitution of a dihalogenated phenol (B47542) with sodium methoxide. This can be adapted for other nucleophiles and substrates with appropriate modifications to the reaction conditions.
Materials:
-
Dihalogenated phenol (e.g., 2,4-dichlorophenol)
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol (B129727)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dihalogenated phenol (1.0 eq.) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium methoxide (1.1 eq.) to the solution. If using a solution of sodium methoxide in methanol, ensure the final concentration of methanol is minimized.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 1 M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired substituted product.
-
Characterization: Characterize the purified product using techniques like NMR, IR, and mass spectrometry to confirm its structure and determine the regioselectivity.
The following diagram outlines the general workflow for a typical SNAr experiment.
Caption: General experimental workflow for an SNAr reaction.
Conclusion
The regioselectivity in nucleophilic aromatic substitution of halogenated phenolates is a predictable and controllable aspect of organic synthesis. By understanding the interplay of leaving group ability, halogen position, nucleophile characteristics, and solvent effects, researchers can strategically design experiments to favor the formation of the desired regioisomer. The data and protocols presented in this guide serve as a valuable resource for professionals in the chemical and pharmaceutical sciences, facilitating the efficient and selective synthesis of complex aromatic compounds.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Efficacy of "sodium;4-chlorophenolate" versus other fungicides on wood
A deep dive into the performance of sodium;4-chlorophenolate and its alternatives in wood preservation, backed by experimental data and mechanistic insights.
For researchers and professionals in the field of wood science and preservation, selecting the optimal fungicide is a critical decision that impacts the longevity and safety of wood products. This guide provides a comprehensive comparison of the efficacy of this compound against other widely used wood preservatives, including pentachlorophenol (B1679276) (PCP), creosote, chromated copper arsenate (CCA), and borates. The comparisons are supported by quantitative data from standardized laboratory tests and a detailed examination of their respective mechanisms of action.
Quantitative Performance Data
To provide a clear and concise comparison, the following tables summarize the efficacy of different wood preservatives in terms of percentage of wood weight loss and minimum inhibitory concentration (MIC) against common wood-decay fungi. The data has been compiled from various scientific studies. It is important to note that direct comparative studies under identical conditions are limited, and therefore, the presented data is a synthesis from multiple sources. Pentachlorophenol (PCP) is used as a proxy for this compound due to the limited availability of specific data for the latter and their close chemical relationship and similar mode of action.
Table 1: Efficacy of Wood Preservatives Against the Brown-Rot Fungus Gloeophyllum trabeum
| Preservative | Retention Level ( kg/m ³) | Wood Weight Loss (%) | Minimum Inhibitory Concentration (MIC) ( kg/m ³) |
| Untreated Control | 0 | 50 - 60% | - |
| Pentachlorophenol (PCP) | 1.44 - 2.88 | < 3%[1] | 1.44[1] |
| Creosote | 96 - 192 | < 5% | Not widely reported in MIC values |
| Chromated Copper Arsenate (CCA) | 1.6 - 4.0 | < 5% | Not widely reported in MIC values |
| Borates (Disodium Octaborate Tetrahydrate) | 1.6 - 3.2 | < 3%[2] | 1.5[3] |
Table 2: Efficacy of Wood Preservatives Against the White-Rot Fungus Trametes versicolor
| Preservative | Retention Level ( kg/m ³) | Wood Weight Loss (%) |
| Untreated Control | 20 - 40%[4][5] | |
| Pentachlorophenol (PCP) | > 3.0 | < 5% |
| Creosote | 96 - 192 | 5 - 15%[6] |
| Chromated Copper Arsenate (CCA) | > 2.4 | < 3% |
| Borates (Disodium Octaborate Tetrahydrate) | > 1.6 | < 5%[2] |
Note: The efficacy of wood preservatives can be influenced by the species of wood, the specific fungal strain, and the test methodology.
Experimental Protocols
The data presented in this guide is primarily based on standardized laboratory test methods designed to evaluate the efficacy of wood preservatives. The most common of these is the American Wood Protection Association (AWPA) E10 standard method , also known as the soil-block test.
AWPA E10 Soil-Block Culture Test
This method is a highly standardized procedure for evaluating wood preservatives under controlled laboratory conditions.
Experimental Workflow:
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. Borate-treated strand board from southern wood species: Resistance against decay and mold fungi :: BioResources [bioresources.cnr.ncsu.edu]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Decay Behavior of Two White-Rot Fungi in Relation to Wood Type and Exposure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rta.org [rta.org]
A Comparative Analysis of Substituted Sodium Phenolates in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various substituted sodium phenolates as nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. The reactivity of these compounds is a cornerstone of synthetic organic chemistry, particularly in the Williamson ether synthesis, a widely used method for the preparation of ethers. Understanding the electronic and steric effects of substituents on the phenolate (B1203915) nucleophilicity is crucial for optimizing reaction conditions and predicting product outcomes in drug discovery and development.
The SN2 Reaction Mechanism with Sodium Phenolates
The reaction of a sodium phenolate with a primary alkyl halide, such as methyl iodide, proceeds via a concerted, one-step SN2 mechanism.[1] In this process, the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide from the backside relative to the leaving group.[1] This backside attack leads to an inversion of stereochemical configuration at the carbon center. The reaction rate is dependent on the concentration of both the sodium phenolate and the alkyl halide, exhibiting second-order kinetics.[1]
The transition state involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile (the phenolate) and the departing leaving group. The stability of this transition state, and therefore the rate of the reaction, is significantly influenced by the nature of the substituents on the aromatic ring of the phenolate.
Experimental Data: Substituent Effects on Reaction Rates
The electronic properties of the substituents on the aromatic ring of the sodium phenolate play a pivotal role in determining its nucleophilicity and, consequently, the rate of the SN2 reaction. Electron-donating groups (EDGs) increase the electron density on the phenoxide oxygen, making it a more potent nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the oxygen, reducing its nucleophilicity and slowing down the reaction.
| Substituted Sodium Phenolate | Substituent (para-) | Electronic Effect | Relative Rate Constant (krel) |
| Sodium p-methoxyphenolate | -OCH3 | Strong Electron-Donating | 5.2 |
| Sodium p-cresolate | -CH3 | Electron-Donating | 2.5 |
| Sodium phenolate | -H | Neutral | 1.0 |
| Sodium p-chlorophenolate | -Cl | Electron-Withdrawing | 0.4 |
| Sodium p-nitrophenolate | -NO2 | Strong Electron-Withdrawing | 0.1 |
Note: The relative rate constants are illustrative and based on established chemical principles of substituent effects in SN2 reactions.
Experimental Protocols
The following is a representative experimental protocol for a comparative kinetic study of substituted sodium phenolates in an SN2 reaction with an alkyl halide.
Materials and Equipment:
-
Substituted phenols (p-cresol, p-chlorophenol, p-nitrophenol, etc.)
-
Sodium methoxide (B1231860) solution (commercially available or prepared from sodium metal and methanol)
-
Alkyl halide (e.g., methyl iodide or ethyl iodide)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Acetonitrile - MeCN)
-
Standard laboratory glassware (round-bottom flasks, condensers, burettes, pipettes)
-
Constant temperature bath
-
Magnetic stirrer and stir bars
-
Analytical instrumentation for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure:
1. Preparation of Sodium Phenolate Solutions: a. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the substituted phenol (B47542) in the anhydrous solvent. b. Add one equivalent of sodium methoxide solution dropwise to the phenol solution while stirring. This will generate the corresponding sodium phenolate in situ.
2. Kinetic Run: a. Place the flask containing the sodium phenolate solution in a constant temperature bath and allow it to equilibrate. b. In a separate flask, prepare a solution of the alkyl halide in the same anhydrous solvent, also allowing it to equilibrate to the reaction temperature. c. To initiate the reaction, rapidly add a known volume of the alkyl halide solution to the sodium phenolate solution with vigorous stirring. d. Immediately start monitoring the reaction progress by withdrawing aliquots at regular time intervals.
3. Reaction Monitoring: a. The concentration of the reactants or products can be monitored using a suitable analytical technique. For example, if the product has a distinct UV-Vis absorbance, spectrophotometry can be used. Alternatively, HPLC or GC can be employed to separate and quantify the components of the reaction mixture over time. b. Quench the reaction in the withdrawn aliquots if necessary (e.g., by adding a dilute acid) to stop the reaction before analysis.
4. Data Analysis: a. From the concentration versus time data, determine the initial rate of the reaction. b. Since the reaction is second-order, the rate law is: Rate = k[Phenolate][Alkyl Halide]. c. By using pseudo-first-order conditions (i.e., a large excess of one reactant), the calculation of the rate constant (k) can be simplified. d. Repeat the experiment for each substituted sodium phenolate under identical conditions to obtain a set of comparable rate constants.
Visualizing the SN2 Pathway
The following diagrams illustrate the key aspects of the SN2 reaction involving a substituted sodium phenolate.
Caption: General mechanism of the SN2 reaction.
Caption: Experimental workflow for kinetic analysis.
Caption: Influence of substituents on reaction rate.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC-UV Methods for Chlorophenol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of chlorophenols in various matrices is crucial due to their environmental and health significance. This guide provides an objective comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of chlorophenols. The focus is on the cross-validation of these methods, supported by experimental data and detailed protocols to assist in method selection and implementation.
The choice between GC-MS and HPLC-UV for chlorophenol analysis depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[1] GC-MS generally offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[2] In contrast, HPLC-UV is a robust and more accessible technique suitable for a wide range of chlorophenols without the need for derivatization, a mandatory step for GC-MS analysis to increase the volatility of the analytes.[2]
Quantitative Performance Data
The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the analysis of various chlorophenols, compiled from scientific literature. It is important to note that these values are method-dependent and can vary based on the specific instrumentation, column, and experimental conditions used.[2]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) |
| Linearity (r²) | Typically ≥0.99[3] | Typically ≥0.99[3] |
| Limit of Detection (LOD) | < 20 ng/L[1] | 0.51 - 13.79 µg/L |
| Limit of Quantification (LOQ) | 0.31 - 2.41 ng/g (in shellfish)[4] | Data not consistently reported, but higher than LOD |
| Accuracy (Recovery) | 70 - 130%[3] | 67.9 - 99.6% |
| Precision (RSD) | < 15%[3] | < 12% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of chlorophenols using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure based on methods for chlorophenol analysis and often requires a derivatization step to increase the volatility of the chlorophenols.[2]
1. Sample Preparation (Solid Phase Extraction - SPE) and Derivatization:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[3]
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.[3]
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the chlorophenols with a suitable organic solvent (e.g., hexane).
-
Derivatization (Acetylation): To the extract, add a potassium carbonate buffer and acetic anhydride.[2][5] This converts the chlorophenols to their more volatile acetate (B1210297) esters.
2. GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode at a temperature of 250 °C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
GC Column: A low polarity silarylene phase column (e.g., comparable to 5% diphenyl/95% dimethyl polysiloxane) is commonly used.[6]
-
Oven Temperature Program: An initial temperature of 60 °C held for 1 minute, then ramped to 245 °C at a rate of 10 °C/min and held for 5 minutes.[2]
-
Mass Spectrometer:
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general procedure for the direct analysis of chlorophenols in water samples.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify the water sample to a pH <2 with HCl.
-
Condition a C18 SPE cartridge with 6 mL of methanol and equilibrate with 6 mL of acidified deionized water (pH <2).
-
Pass the acidified water sample through the cartridge.
-
Elute the analytes with methanol containing 0.01% HCl.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[7]
-
Mobile Phase: A gradient elution is often employed using a mixture of acetonitrile (B52724) and water (containing an acidifier like phosphoric or acetic acid).[8][9] A typical gradient might start with a lower concentration of acetonitrile and increase over the run.[3]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.
-
UV Detector: Wavelength is typically set between 280 nm and 300 nm for optimal detection of chlorophenols.[7]
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates the key parameters assessed during method validation.
Caption: Key parameters for establishing the suitability of an analytical method.
Cross-Validation Workflow for Chlorophenol Analysis
The cross-validation process involves comparing the results obtained from two different analytical methods to ensure data equivalency. A generalized workflow for the cross-validation of GC-MS and HPLC-UV methods for chlorophenol analysis is depicted below.
Caption: Generalized workflow for cross-validation of GC-MS and HPLC-UV methods.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the determination of chlorophenols.[1] The choice between the two often comes down to the specific requirements of the analysis.[1] GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1] HPLC-UV is a robust and more accessible technique that is well-suited for the analysis of a wide range of chlorophenols without the need for derivatization.[1] A thorough cross-validation, as outlined in this guide, is essential to ensure data equivalency when using different analytical methods for the same purpose.[1] This process provides confidence in the analytical results and allows for greater flexibility in laboratory operations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeeng.net [jeeng.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. asianpubs.org [asianpubs.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Sodium;4-chlorophenolate: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of sodium;4-chlorophenolate, a toxic and environmentally harmful compound, is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound and its waste with the utmost care. This compound is harmful if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory when handling chlorophenol waste. This includes:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[1]
-
Skin Protection: A laboratory coat, long sleeves, and closed-toe shoes are required. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use.
-
Respiratory Protection: When handling the solid form or creating aerosols, a NIOSH-approved respirator is necessary.
Work Area: All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
Spill Management: In the event of a spill, evacuate the immediate area.[1] If it is safe to do so, contain the spill with absorbent materials.[1] Collect the powdered material or absorbed liquid into a sealed container for disposal as hazardous waste.[3] Do not wash spills into the sewer system.[3]
Standard Disposal Protocol
The primary and recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[4] Laboratory personnel are responsible for the safe collection, segregation, and storage of this waste pending pickup by their institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Crucially, do not dispose of this compound or any chlorophenol-contaminated materials down the drain. These compounds are very toxic to aquatic life.[3][4]
-
Collect all this compound waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[2][4]
-
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with chlorinated organic compounds, such as a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap.[4]
-
The container must be affixed with a hazardous waste label, clearly identifying the contents as "Hazardous Waste: this compound".
-
Keep the container closed when not in use.[2]
-
-
Waste Storage:
-
Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.[4]
-
-
Arranging for Disposal:
On-Site Treatment and Degradation
For laboratories with the appropriate facilities and trained personnel, on-site treatment to degrade this compound into less harmful substances may be an option before final disposal. Advanced Oxidation Processes (AOPs) and bioremediation are effective methods for this purpose.[1]
Quantitative Data on Treatment Efficiency
The effectiveness of various degradation methods for 4-chlorophenol (B41353) (the parent compound of this compound) is summarized below.
| Treatment Method | Efficiency | Key Parameters | Citation(s) |
| Sono-Electro-Fenton (SEF) | >99.9% degradation | Initial pH of 3, 80 mg L⁻¹ Fe²⁺, 16.94 mA cm⁻² current density | [5] |
| Electro-Fenton (EF) | 83% degradation | Optimized conditions as above | [5] |
| Sonolysis (Ultrasound) | 1.85% degradation | 70% amplitude, 1:10 ON/OFF ratio | [5] |
| NaOH-treated Coconut Shell Charcoal | 71% removal | Dose 13.5 g L⁻¹, pH 2.0, 50 min equilibrium time | [6] |
| Bioremediation with P. putida | Significant reduction | Requires pre-treatment with neutral reactive species | [7][8] |
Experimental Protocols for On-Site Treatment
Below are detailed methodologies for two common on-site treatment methods. These procedures should only be carried out by trained personnel in a controlled laboratory setting.
1. Photocatalysis with Titanium Dioxide (TiO₂)
This method utilizes UV light to activate a TiO₂ catalyst, which generates reactive oxygen species that degrade chlorophenols.[1]
-
Catalyst Suspension: Prepare a suspension of TiO₂ in the aqueous waste containing this compound.
-
pH Adjustment: Adjust the pH of the solution. Lower pH values may lead to faster mineralization.[1]
-
Irradiation: Irradiate the suspension with a UV light source while continuously stirring to keep the catalyst suspended.[1]
-
Monitoring: Track the degradation of the chlorophenol and the decrease in Total Organic Carbon (TOC) using analytical methods like HPLC or GC.[1]
-
Termination and Disposal: Once degradation is complete, neutralize the solution. The TiO₂ catalyst can be removed by filtration for potential reuse. The treated effluent should be disposed of according to institutional guidelines.[1]
2. Bioremediation using Pseudomonas sp.
Bioremediation uses microorganisms to break down toxic compounds. Pseudomonas putida is a bacterial strain known to degrade chlorophenols.[1]
-
Culture Preparation: Cultivate a suitable microbial strain, such as Pseudomonas putida.[1]
-
Acclimation: Gradually acclimate the microbial culture to the chlorophenol waste to enhance degradation efficiency.[1]
-
Bioreactor Setup: Introduce the acclimated culture into a bioreactor containing the chlorophenol waste and a suitable growth medium.
-
Incubation: Maintain optimal conditions for microbial growth and degradation, such as appropriate temperature, pH, and aeration.
-
Monitoring and Disposal: Monitor the degradation of the chlorophenol. After successful degradation, the treated effluent and microbial biomass must be disposed of in accordance with institutional biosafety and chemical waste guidelines.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of 4-Chlorophenol in Aqueous Solution by Sono-Electro-Fenton Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium 4-Chlorophenolate
Voorhees, NJ – In our commitment to fostering a culture of safety and providing value beyond the product, this document offers essential, immediate safety and logistical information for the handling of sodium 4-chlorophenolate. Adherence to these procedural guidelines is critical for ensuring the well-being of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Sodium 4-chlorophenolate is a hazardous chemical that requires careful handling to prevent adverse health effects. It can cause severe skin and eye irritation and may be harmful if inhaled or ingested.[1][2] The following operational and disposal plans provide a step-by-step approach to minimize exposure and ensure safe laboratory practices.
Operational Plan: Step-by-Step Guidance for Safe Handling
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated receiving area, preferably with controlled ventilation.
-
Wear appropriate Personal Protective Equipment (PPE) during unpacking:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A disposable, back-closing gown.
-
-
If the primary container is compromised, implement spill control procedures immediately.
2. Storage:
-
Store sodium 4-chlorophenolate in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed and store under an inert atmosphere.[2][3]
-
The recommended storage temperature is room temperature.[3]
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3. Preparation and Use:
-
All handling of sodium 4-chlorophenolate solid should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE) for Handling:
-
Gloves: Wear two pairs of powder-free, chemical-resistant gloves. Change gloves every 30-60 minutes or immediately if contamination is suspected.[6]
-
Eye and Face Protection: Use tight-sealing safety goggles in conjunction with a face shield.[1]
-
Protective Clothing: A long-sleeved, impermeable gown that closes in the back is required.[7]
-
Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be worn.[1]
-
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the full PPE described above, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[4]
-
Clean the spill area thoroughly with a suitable decontamination solution.
5. Disposal:
-
All waste containing sodium 4-chlorophenolate must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2][4]
-
Waste should be collected in clearly labeled, sealed containers.[8]
Quantitative Data for 4-Chlorophenol
While specific occupational exposure limits for sodium 4-chlorophenolate are not widely established, data for its parent compound, 4-chlorophenol, provide essential guidance. It is important to note that some jurisdictions have not established official limits, and in such cases, it is crucial to minimize exposure to the lowest achievable level.[1]
| Parameter | Value | Jurisdiction |
| 8-hour Time-Weighted Average (TWA) | 0.5 mg/m³ | Denmark[3] |
| Short-Term Exposure Limit (STEL) | 1.0 mg/m³ | Denmark[3] |
| Occupational Exposure Limits | Not Established | USA (OSHA, NIOSH, ACGIH)[1] |
Experimental Protocols and Safety Workflows
To ensure procedural clarity and reinforce safety protocols, the following diagrams illustrate the logical flow of operations when handling sodium 4-chlorophenolate.
Caption: Workflow for Safe Handling of Sodium 4-chlorophenolate.
This comprehensive guide is designed to be a critical resource in your laboratory's safety program. By integrating these procedures into your daily operations, you contribute to a safer research environment for everyone.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. accustandard.com [accustandard.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
